Product packaging for Fumaric acid, sodium salt(Cat. No.:CAS No. 7704-73-6)

Fumaric acid, sodium salt

Cat. No.: B1589348
CAS No.: 7704-73-6
M. Wt: 139.06 g/mol
InChI Key: RYDFXSRVZBYYJV-TYYBGVCCSA-N
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Description

Fumaric acid, sodium salt, more commonly referred to as sodium fumarate in research contexts, is the sodium salt of fumaric acid. It is supplied as an odourless, white crystalline powder . It is soluble in water but insoluble in ethanol and acetonitrile . In scientific applications, sodium fumarate and fumaric acid are utilized as terminal electron acceptors in the cultivation of certain anaerobic microorganisms . It also serves as a key component in material science, for instance, in the synthesis of silver nanocomposite hydrogels, which have been shown to exhibit antibacterial activity and swelling properties with potential medical and environmental applications . As a buffering agent and acidulant, it is used in various laboratory preparations . The compound has a molecular formula of Na₂C₄H₂O₄ and a molecular weight of 160.04 g/mol . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. Handle with appropriate safety precautions; it may cause skin and eye irritation and serious respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4NaO4 B1589348 Fumaric acid, sodium salt CAS No. 7704-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7704-73-6

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

IUPAC Name

sodium;(E)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;

InChI Key

RYDFXSRVZBYYJV-TYYBGVCCSA-N

SMILES

C(=CC(=O)O)C(=O)O.[Na+]

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O.[Na]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

Other CAS No.

7704-73-6

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Fumarate

Chemo-Synthetic Pathways for Fumaric Acid, Sodium Salt Production

The industrial production of fumaric acid, and subsequently its sodium salt, has historically been dominated by chemo-synthetic methods. The primary route involves the isomerization of maleic acid, which is itself derived from the hydrolysis of maleic anhydride (B1165640). mdpi.comnih.gov This process is typically conducted at elevated temperatures, around 150°C, and can be achieved through thermal means or with the use of catalysts. mdpi.comnih.gov

The synthesis of maleic anhydride, the precursor, relies on the catalytic oxidation of hydrocarbons. nih.gov Historically, benzene (B151609) was the main feedstock, but due to safety and environmental concerns, n-butane has become the more prevalent starting material. mdpi.cominrs.ca The oxidation of n-butane utilizes a vanadyl pyrophosphate catalyst. mdpi.cominrs.ca The subsequent hydrolysis of maleic anhydride yields maleic acid, which then undergoes cis-trans isomerization to form the more stable fumaric acid. nih.gov This isomerization can be catalyzed by various substances, including mineral acids and thiourea. nih.gov

The direct synthesis of sodium fumarate (B1241708) can be achieved by reacting fumaric acid with a sodium-containing base, such as sodium hydroxide (B78521). For instance, the preparation of sodium stearyl fumarate involves the reaction of fumaric acid monostearyl ester with sodium hydroxide. google.com Another patented method describes a "one-pot" synthesis where maleic anhydride and octadecanol are reacted, followed by conversion and subsequent reaction with a sodium-containing alkali solution to yield sodium stearyl fumarate. google.com This method simplifies the process by eliminating the need to isolate intermediate products. google.com

Key Chemo-Synthetic Production Steps for Sodium Fumarate

StepDescriptionKey Reagents/CatalystsReference
1. Maleic Anhydride SynthesisCatalytic oxidation of hydrocarbons.n-butane, vanadyl pyrophosphate mdpi.cominrs.ca
2. Maleic Acid FormationHydrolysis of maleic anhydride.Water nih.gov
3. Fumaric Acid SynthesisIsomerization of maleic acid.Heat, mineral acids, thiourea mdpi.comnih.gov
4. Sodium Fumarate FormationNeutralization of fumaric acid.Sodium hydroxide or other sodium bases google.com

Biocatalytic and Fermentative Routes to Fumarate: Strain Engineering and Process Optimization

In response to growing environmental concerns and the desire for sustainable manufacturing, biocatalytic and fermentative methods for producing fumaric acid have gained significant interest. mdpi.cominrs.ca These biological routes offer an alternative to petroleum-based chemical synthesis. wur.nlnih.gov

Microbial Production of Fumaric Acid from Renewable Biomass

A variety of microorganisms, particularly filamentous fungi of the genus Rhizopus, are natural producers of fumaric acid. mdpi.comresearchgate.net Rhizopus arrhizus and Rhizopus oryzae are among the most effective strains for this purpose. mdpi.combohrium.com These fungi can utilize renewable biomass, such as glucose and other sugars derived from sources like corn cobs and soybean cake, as a carbon source for fermentation. bohrium.comnih.gov

The production of fumaric acid through fermentation is influenced by several factors, including the microbial strain, the composition of the fermentation medium, and the process conditions. For instance, the use of soybean cake hydrolysate supplemented with very high polarity (VHP) sugar has been shown to yield significant concentrations of fumaric acid. bohrium.com Lignocellulosic materials, after appropriate pretreatment and hydrolysis, can also serve as a feedstock. ncsu.edu Simultaneous saccharification and fermentation (SSF), where the breakdown of complex carbohydrates into simple sugars and the fermentation of those sugars into fumaric acid occur in the same vessel, has been shown to be more efficient than separate hydrolysis and fermentation (SHF). mdpi.comncsu.edu

Genetic and Metabolic Engineering Strategies for Enhanced Yields

To improve the economic viability of fermentative fumaric acid production, significant research has focused on genetic and metabolic engineering of microbial strains to enhance yields and productivity. mdpi.cominrs.ca These strategies aim to optimize the metabolic pathways leading to fumaric acid accumulation.

One key approach involves disrupting or deleting genes that encode for enzymes that consume fumarate. For example, deleting the fumA, fumB, and fumC genes in Escherichia coli, which encode for fumarases, has been shown to increase fumaric acid production. nih.gov Similarly, in Saccharomyces cerevisiae, deleting the FUM1 gene, which also encodes a fumarase, leads to fumarate accumulation. nih.govoup.com

Another strategy is to overexpress genes that enhance the carbon flux towards fumarate. Overexpressing the ppc gene, which encodes for phosphoenolpyruvate (B93156) carboxylase (PPC), in E. coli has resulted in significantly higher fumaric acid titers. nih.gov In Myceliophthora thermophila, introducing a fumarase gene from Candida krusei tripled the fumaric acid titer. researchgate.net Further enhancements have been achieved by disrupting the malate-aspartate shuttle to increase the intracellular pool of malate (B86768), a direct precursor to fumarate. researchgate.net

Combining these strategies, such as gene deletions and overexpression of key enzymes, has led to the development of engineered strains capable of producing high concentrations of fumaric acid. For example, a metabolically engineered E. coli strain was able to produce 28.2 g/L of fumaric acid in a fed-batch culture. nih.gov

Genetic Engineering Strategies for Enhanced Fumarate Production

MicroorganismGenetic ModificationEffect on Fumaric Acid ProductionReference
Escherichia coliDeletion of iclR, fumA, fumB, fumC, arcA, ptsG, aspA; Overexpression of ppc; Promoter replacement for galPIncreased production to 28.2 g/L in fed-batch culture. nih.gov
Saccharomyces cerevisiaeDeletion of FUM1; Introduction of RoPYC and SFC1 genes.Production of up to 1675 mg/L in batch culture. nih.gov
Myceliophthora thermophilaIntroduction of C. krusei fumarase; Deletion of fumarate reductase and mitochondrial fumarase genes; Disruption of malate-aspartate shuttle.Production up to 17 g/L from glucose in fed-batch fermentation. researchgate.net
Aureobasidium pullulansOverexpression of xylose isomerase, xylose kinase, and transketolase genes.Production of 88.5 g/L of calcium fumarate from xylose. nih.gov

Downstream Processing and Recovery Techniques for Fermentative Fumarate

An essential aspect of making fermentative fumaric acid production competitive is the development of efficient and cost-effective downstream processing and recovery methods. inrs.ca Due to its low solubility in water at room temperature, fumaric acid can be recovered from the fermentation broth by crystallization following acidification. inrs.caresearchgate.net

When sodium carbonate is used as the neutralizing agent during fermentation, the resulting sodium fumarate is highly soluble. nih.gov This allows for a simpler downstream process where the broth is filtered and then acidified with an acid like sulfuric acid to precipitate fumaric acid crystals. mdpi.com If calcium carbonate is used, the resulting calcium fumarate is less soluble and requires heating to dissolve it before acidification. mdpi.com

To further purify the fumaric acid, adsorption techniques have been investigated. Activated carbon has shown a high adsorption capacity and selectivity for fumaric acid from fermentation broth. acs.orgaiche.orgacs.org The adsorbed fumaric acid can then be desorbed using a solvent like acetone (B3395972). acs.orgaiche.orgacs.org Subsequent evaporation of the acetone yields purified fumaric acid. acs.orgaiche.org This integrated process of adsorption and desorption has achieved high recovery yields of up to 93% and can produce fumaric acid with a purity of approximately 98%. acs.orgacs.org

Extractive fermentation, where the product is removed in-situ during fermentation, is another promising approach. This method can increase product concentration and productivity while reducing the need for neutralizing agents. tandfonline.com

Green Chemistry Principles in Sodium Fumarate Synthesis

The production of sodium fumarate, particularly through biotechnological routes, aligns with several key principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pcc.eusigmaaldrich.comrroij.com

Use of Renewable Feedstocks : Fermentative production of fumaric acid utilizes renewable biomass such as sugars from plants, moving away from depleting fossil fuel resources like benzene and butane (B89635) used in traditional chemical synthesis. mdpi.cominrs.capcc.eusigmaaldrich.com

Waste Prevention : Biocatalytic processes often operate under milder conditions and can be more selective, potentially generating less waste compared to high-temperature chemical synthesis. mdpi.compcc.eusigmaaldrich.com The fixation of CO2 during some fermentative pathways further contributes to waste reduction. researchgate.net

Catalysis : Both chemo-synthetic and biosynthetic routes rely heavily on catalysis. Biocatalysis, using enzymes, is a cornerstone of green chemistry as enzymes are highly specific, operate under mild conditions, and are biodegradable. mdpi.compcc.eusigmaaldrich.com

Design for Energy Efficiency : Biocatalytic processes that operate at or near ambient temperature and pressure are more energy-efficient than chemical syntheses requiring high temperatures. mdpi.compcc.euacs.org

Reduce Derivatives : The use of highly specific enzymes in biocatalysis can eliminate the need for protecting groups and other derivatization steps that are common in chemical synthesis, thereby reducing reagent use and waste generation. pcc.eusigmaaldrich.comacs.org

The shift towards bio-based production of fumaric acid and its salts is a clear example of the application of green chemistry principles to create more sustainable manufacturing processes. inrs.canih.gov

Design and Synthesis of Novel Fumaric Acid Derivatives and Analogs

The dicarboxylic acid structure of fumaric acid makes it a versatile platform for the synthesis of a wide range of derivatives and analogs with various applications. Research in this area focuses on creating new molecules with specific functionalities.

One area of exploration is the synthesis of fumaric acid esters. For example, isopropyl-2-(dimethylamino)ethyl fumarate has been synthesized as a novel compound. google.com The synthesis involved the reaction of isopropylfumaroyl chloride with dimethylethanolamine. google.com Such derivatives can be polymerized to create materials with desirable properties like high hardness, transparency, and biocompatibility. google.com

Another class of derivatives includes fumaramides. N,N,N',N'-tetra-alkylfumaramides and alkyl N,N-diethylfumaramates have been shown to undergo radical polymerization to form high molecular weight polymers with substituted polymethylene structures. rsc.org

Fumaric acid has also been used as a mild catalyst in the synthesis of other complex molecules. It has been employed in the three-component synthesis of β-lactam-containing α-aminophosphonates. chemmethod.com

The synthesis of these derivatives often involves standard organic chemistry reactions such as esterification and amidation. For instance, fumaric acid amino acid ester derivatives have been synthesized through amidation and isomerization, starting from maleic anhydride. researchgate.net These novel compounds are then characterized using techniques like IR, NMR, and mass spectrometry. chemmethod.com

Stereoselective Synthesis and Chiral Modifications of Fumarate Structures

The development of stereoselective methods for the synthesis of chiral fumarate derivatives and the subsequent modification of these structures are of significant interest in organic chemistry due to the prevalence of chiral succinate (B1194679) motifs in biologically active molecules. nih.gov These strategies often involve the use of chiral auxiliaries, organocatalysts, or enzymes to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products.

One prominent approach involves the diastereoselective conjugate addition of nucleophiles to chiral fumarates. For instance, the addition of monoorganocuprates to fumarates bearing a chiral auxiliary has been shown to be an effective method for producing functionalized succinates with high diastereoselectivity. nih.govnih.gov This methodology has been successfully applied in the total synthesis of natural products like (-)-dihydroprotolichesterinic acid. nih.govnih.gov The chiral auxiliary directs the incoming nucleophile to a specific face of the fumarate double bond, thereby establishing a new stereocenter with a high degree of control. The choice of the chiral auxiliary is crucial for achieving high stereoselectivity. biotechjournal.in

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of fumarate derivatives. For example, the organocatalyzed Michael addition of propanal to a fumarate has been utilized in the stereoselective synthesis of delgocitinib, a Janus kinase (JAK) inhibitor. figshare.com This reaction facilitates the formation of contiguous tertiary stereogenic centers with high stereocontrol. figshare.com Similarly, multifunctional thiourea/boronic acid organocatalysts have been employed in the asymmetric aza-Michael addition of hydroxylamine (B1172632) derivatives to fumaric monoacids, yielding N-hydroxyaspartic acid derivatives with high enantioselectivity (up to 97% ee). rsc.org

Enzymatic methods offer another highly selective route to chiral fumarate derivatives. Methylaspartate ammonia (B1221849) lyase (MAL) has been engineered to catalyze the asymmetric synthesis of various aspartic acid derivatives from substituted fumarates and amines. nih.gov By modifying the active site of the enzyme, researchers have expanded its substrate scope to include a variety of fumarate derivatives, while maintaining the high stereo- and regioselectivity of the wild-type enzyme. nih.gov This biocatalytic approach has been used to synthesize threo-3-benzyloxyaspartate, an inhibitor of neuronal excitatory glutamate (B1630785) transporters. nih.gov Furthermore, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the enantioselective addition of amines to fumarate, providing a biocatalytic route to aminocarboxylic acids. rug.nl

The following table provides a summary of selected stereoselective synthetic methods for fumarate structures:

Methodology Catalyst/Auxiliary Reactants Product Key Features Reference(s)
Diastereoselective Conjugate AdditionChiral AuxiliaryMonoorganocuprates, Chiral FumarateFunctionalized SuccinatesHigh diastereoselectivity, application in natural product synthesis. nih.gov, nih.gov
Organocatalyzed Michael AdditionOrganocatalyst (e.g., derived from propanal)Propanal, FumarateSpirocyclic structuresFormation of contiguous tertiary stereogenic centers. figshare.com
Asymmetric aza-Michael AdditionMultifunctional thiourea/boronic acid organocatalystHydroxylamine derivatives, Fumaric monoacidsN-hydroxyaspartic acid derivativesHigh enantioselectivity (up to 97% ee) and regioselectivity. rsc.org
Enzymatic Asymmetric SynthesisEngineered Methylaspartate Ammonia Lyase (MAL)Substituted fumarates, AminesAspartic acid derivativesHigh stereo- and regioselectivity, broad substrate scope. nih.gov
Enzymatic Enantioselective AdditionEthylenediamine-N,N′-disuccinic acid (EDDS) lyaseAmines, FumarateAminocarboxylic acidsBiocatalytic route to difficult aminocarboxylic acids. rug.nl

Chiral modifications of the fumarate structure itself can also be achieved through various synthetic strategies. The use of chiral auxiliaries attached to the fumarate can direct subsequent reactions. For example, Diels-Alder reactions of fumaroyl derivatives bearing a chiral auxiliary with dienes can proceed with high stereochemical induction. sfu.ca Similarly, the alkylation of chiral succinoyl enolate equivalents, derived from chiral fumarates, can be used to introduce substituents with stereocontrol. researchgate.net

Elucidation of Fumarate Anion S Roles in Biochemical and Metabolic Processes Non Human System Focus

Fumarate (B1241708) in the Tricarboxylic Acid (TCA) Cycle and Associated Anaplerotic Pathways

The fumarate anion is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. In this cycle, fumarate is formed from succinate (B1194679) by the enzyme succinate dehydrogenase and is subsequently converted to malate (B86768) by fumarate hydratase. nih.govasm.org The TCA cycle is a hub for both energy production and the biosynthesis of essential molecules. wikipedia.org

Anaplerotic reactions are crucial for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. wikipedia.org Fumarate itself can be generated through various anaplerotic pathways, including the urea (B33335) cycle and purine (B94841) metabolism. libretexts.org In some bacteria, such as Propionibacterium species, propionate (B1217596) is formed through a partial reversal of the TCA cycle, involving the reduction of oxaloacetate to malate, fumarate, and finally succinate. nih.gov The glyoxylate (B1226380) cycle, present in many bacteria, also serves an anaplerotic function by replenishing dicarboxylic acid intermediates of the TCA cycle. nih.gov Furthermore, in certain microorganisms and plants, phosphoenolpyruvate (B93156) (PEP) carboxylation to oxaloacetate is a significant anaplerotic pathway that supports the TCA cycle. geeksforgeeks.org

In the context of anaerobic metabolism, some bacteria utilize a reductive branch of the TCA cycle. For instance, Mycobacterium tuberculosis under hypoxic conditions upregulates enzymes like fumarate reductase, phosphoenolpyruvate carboxykinase, and malic enzymes, which connect glycolysis to a reversed TCA cycle, leading to the production and secretion of succinate. plos.org This metabolic adaptation allows the bacterium to maintain an energized membrane. plos.org Similarly, a syntrophic propionate-oxidizing bacterium can ferment fumarate to succinate and CO2 in the absence of methanogens, utilizing an acetyl-CoA cleavage pathway for the oxidation of fumarate. oup.com

Fumarate Reductase Systems: Electron Acceptor Functions in Anaerobic Metabolism

In the absence of oxygen, many bacteria can use fumarate as a terminal electron acceptor in a process called anaerobic respiration. wikipedia.org This is facilitated by the enzyme fumarate reductase, which catalyzes the reduction of fumarate to succinate. nih.govwikipedia.org This process is a key component of the anaerobic metabolism of many bacteria, including members of the Enterobacteriaceae family like Escherichia coli. nih.govnih.gov

Fumarate reductase systems are diverse and play a crucial role in the energy metabolism of anaerobic organisms. They are structurally and functionally similar to succinate dehydrogenase, the enzyme that catalyzes the reverse reaction in the aerobic TCA cycle. nih.govnih.gov In E. coli, fumarate reductase (Frd) and succinate dehydrogenase (Sdh) are distinct enzyme complexes. nih.gov However, under certain conditions, SQR can be expressed anaerobically and can functionally support anaerobic growth by acting as a fumarate reductase. nih.gov

The electron transport chain in anaerobically functioning eukaryotes, such as certain parasitic helminths, also utilizes fumarate reduction. nih.govnih.gov In these organisms, electrons from NADH are transferred to rhodoquinone (B1236329) via mitochondrial complex I, and then to fumarate via the rhodoquinol-fumarate reductase activity of complex II. nih.gov Rhodoquinone, with its lower redox potential than ubiquinone, is essential for donating electrons to fumarate in this process. nih.gov

In bacteria like Wolinella succinogenes, quinol:fumarate reductase (QFR) is the terminal enzyme of fumarate respiration, coupling the reduction of fumarate to succinate with the oxidation of quinol to quinone. pnas.org In Shewanella oneidensis, a flavocytochrome fumarate reductase (FccA) is essential for fumarate respiration and receives electrons from the membrane-bound cytochrome CymA. uniprot.org

The importance of fumarate reductase extends beyond energy conservation. In Enterobacteria, fumarate reduction is critical for the biosynthesis of pyrimidines and heme, as well as for redox balancing, which is vital for processes like intestinal colonization. nih.gov In Mycobacterium tuberculosis, fumarate reductase activity is upregulated under hypoxia and is essential for maintaining an energized membrane. plos.org Interestingly, in Bacteroides thetaiotaomicron, a prominent intestinal anaerobe, the fumarate reductase is configured in a way that it does not generate reactive oxygen species (ROS), unlike the E. coli enzyme. nih.gov

Fumarate as a Signaling Molecule: Epigenetic Modulation and Redox Homeostasis

Beyond its metabolic roles, fumarate can act as a signaling molecule, influencing epigenetic processes and redox balance within the cell.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases

High intracellular concentrations of fumarate can competitively inhibit a superfamily of enzymes known as 2-oxoglutarate-dependent oxygenases. frontiersin.orgnih.gov These enzymes are involved in a wide range of cellular processes, including hypoxic sensing, DNA repair, and histone demethylation. nih.govresearchgate.net By competing with the co-substrate 2-oxoglutarate, fumarate can disrupt the normal function of these enzymes. nih.gov For example, inhibition of prolyl hydroxylases by fumarate can lead to the stabilization of hypoxia-inducible factors (HIFs). frontiersin.orgresearchgate.netoup.com In Escherichia coli, fumarate has been shown to inhibit the DNA repair enzyme AlkB, an α-ketoglutarate-dependent dioxygenase. nih.gov

Post-Translational Modifications: S-Succination of Cysteine Residues

Fumarate can react non-enzymatically with the thiol groups of cysteine residues in proteins in a process called S-succination. nih.govresearchgate.net This Michael addition reaction forms a stable S-(2-succino)cysteine (2SC) adduct. nih.govfrontiersin.org This modification can alter the structure and function of proteins. frontiersin.org Succination is a distinct modification from succinylation, which involves the formation of a thioester bond with succinyl-CoA. nih.gov

In Mycobacterium tuberculosis, the accumulation of fumarate due to fumarase deficiency leads to the succination of proteins and metabolites, including the major antioxidant mycothiol. nih.gov This modification impairs the antioxidant defense system, making the bacteria more susceptible to oxidative stress. nih.gov In Bacillus subtilis, a specific breakdown pathway for S-(2-succino)cysteine exists, encoded by the yxe operon, highlighting the biological relevance of this modification. nih.govresearchgate.net

Modulation of Hypoxia-Inducible Factor (HIF) Pathways in Cellular Models

As mentioned previously, fumarate can inhibit 2-oxoglutarate-dependent prolyl hydroxylases (PHDs), which are responsible for marking HIF-α subunits for degradation under normoxic conditions. frontiersin.orgoup.com Inhibition of PHDs by fumarate leads to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. researchgate.netoup.com This phenomenon, often referred to as "pseudohypoxia," has been observed in fumarate hydratase-deficient cell models. frontiersin.org The upregulation of the HIF pathway in these cells is a direct result of the competitive inhibition of HIF prolyl hydroxylases by accumulated fumarate and is independent of defects in mitochondrial oxidative metabolism. oup.com While much of the research on this topic has been in the context of human cancer, the fundamental biochemical mechanism of fumarate-mediated HIF stabilization is relevant to various cellular models.

Metabolic Reprogramming Induced by Fumarate Accumulation

The accumulation of fumarate, often due to the deficiency of the enzyme fumarate hydratase (FH), triggers significant metabolic reprogramming in non-human cells. nih.govaacrjournals.orgrupress.org This condition forces cells to adapt their energy production strategies. A hallmark of FH deficiency is a decreased maximal mitochondrial respiration and an increased reliance on glycolysis for ATP production. rupress.org This metabolic shift is characterized by the upregulation of glucose transporters like Glut1 and Glut3, as well as key glycolytic enzymes such as hexokinase 2 (Hk2) and phosphofructokinase (Pfkp). rupress.org The result is an enhanced glycolytic flux and an increased rate of lactate (B86563) efflux. aacrjournals.org

In Mycobacterium tuberculosis, oxygen limitation leads to a reversal of the tricarboxylic acid (TCA) cycle, resulting in the secretion of succinate. plos.org This metabolic shift is accompanied by an upregulation of genes involved in the reverse TCA cycle. plos.org Similarly, in the asexual blood stage of Plasmodium falciparum, the absence of FH and malate-quinone oxidoreductase (MQO) leads to metabolic adjustments to overcome the potentially toxic accumulation of fumarate. nih.gov These adjustments include an increase in glycolysis and alterations in purine salvage and urea cycle metabolism. nih.gov In Staphylococcus aureus, the accumulation of excess fumarate can be detrimental, inhibiting primary metabolic pathways like glycolysis and oxidative phosphorylation (OXPHOS). biorxiv.org The bacterial enzyme FumC plays a crucial role in degrading fumarate and redirecting it into essential anabolic pathways. biorxiv.org

The consequences of fumarate accumulation extend to the modification of proteins through a process called succination, where fumarate reacts with cysteine residues to form S-(2-succinyl)-cysteine (2SC). rupress.org This modification can alter protein function and contribute to the cellular phenotype.

Role of Fumarate in Microbial Physiology and Ecosystem Interactions (e.g., Rumen Fermentation)

Fumarate plays a significant role in the physiology of various microorganisms and their interactions within complex ecosystems, most notably in the rumen of ruminant animals. It serves as a key intermediate and an alternative electron acceptor, influencing fermentation patterns and microbial community dynamics. oup.commdpi.com

Fumarate Effects on Methane (B114726) Production Pathways in Ruminants

Fumarate has been extensively studied as a potential feed additive to mitigate methane (CH4) production in ruminants. nih.govresearchgate.net The primary mechanism involves its role as an alternative electron sink, diverting hydrogen (H2) away from methanogenesis towards the production of propionate via the succinate-propionate pathway. oup.comnzsap.org The reduction of fumarate to succinate utilizes electrons that would otherwise be used by methanogenic archaea to reduce carbon dioxide to methane. nih.govresearchgate.net

However, the effectiveness of fumarate in reducing methane can be variable. oup.com While some studies have shown significant reductions in methane production with fumarate supplementation, nzsap.org others have reported less substantial or even increased methane levels. oup.comresearchgate.net The efficiency of this process is influenced by several factors, including the microbial population present in the rumen and the extent to which fumarate is converted to propionate. nih.gov A meta-analysis of in vitro studies revealed that on average, only about 48% of added fumarate was converted to propionate, with a portion being converted to acetate (B1210297), which releases reducing equivalents. nih.gov Microbial adaptation to fumarate metabolism appears to be crucial, with continuous culture systems showing more promising results than batch cultures. nih.gov

Effects of Fumarate on Methane Production in Ruminants
Study TypeFumarate ConcentrationMethane ReductionKey FindingsCitation
In vitro continuous culture30 mM38%Increased propionate and total volatile fatty acid concentrations. nzsap.org
In vivo (steers)2% of diet23%Demonstrated in vivo efficacy in a forage-based diet. nzsap.org
Meta-analysis (batch cultures)VariableAverage of 0.037 µmol/µmol of added fumarateLower than stoichiometrically predicted due to incomplete conversion to propionate. nih.gov
In vitro14 mmol/L14.0%Fumarate decreased methane production and increased propionate. mdpi.com

Impact on Microbial Community Structure and Function in Fermentation Systems

The addition of fumarate to fermentation systems, such as the rumen, can significantly alter the microbial community structure and function. nih.govnih.gov Supplementation with disodium (B8443419) fumarate has been shown to inhibit the growth of methanogens, protozoa, and certain fungi in the rumen fluid of sheep. nih.govresearchgate.net Conversely, it can stimulate the populations of cellulolytic and proteolytic bacteria, including Ruminococcus albus, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens. nih.govresearchgate.net

Studies using denaturing gradient gel electrophoresis (DGGE) have revealed significant shifts in the rumen microbiota following fumarate addition. nih.gov These changes often include an increase in the abundance of bacteria from the Prevotella and Selenomonas genera, which are known to be involved in propionate production. nih.gov The impact of fumarate on the microbial community can be substrate-dependent, with different effects observed with varying forage-to-concentrate ratios and types of grain. animbiosci.orgsemanticscholar.org For instance, when combined with the methane inhibitor 3-nitrooxypropanol (3-NOP), fumarate increased the abundance of Prevotella and Succiniclasticum while reducing Ruminococcus and Lachnospiraceae_NK3A20_group. asm.org

Fumarate as a Carbon Source and Electron Sink in Specific Microorganisms

Fumarate serves as a crucial carbon source and, more significantly, as a terminal electron acceptor for a variety of anaerobic and facultative anaerobic microorganisms. wikipedia.orgwikipedia.org This process, known as fumarate respiration, allows these organisms to generate energy in the absence of oxygen. wikipedia.org The enzyme fumarate reductase is key to this process, catalyzing the reduction of fumarate to succinate. wikipedia.orgigem.org

In Escherichia coli, fumarate respiration is a critical component of its anaerobic metabolism, enabling growth when aerobic respiration is not possible. wikipedia.org The expression of genes for fumarate reductase (frdABCD) is induced by the presence of fumarate and other C4-dicarboxylates. nih.gov Several ruminal bacteria, including Fibrobacter succinogenes, Selenomonas ruminantium, and Veillonella parvula, can utilize fumarate as a final electron acceptor, using hydrogen (H2) or formate (B1220265) as electron donors. nih.govjst.go.jp This directly competes with methanogens for these substrates, contributing to the reduction of methane production. nih.gov In Mycobacterium tuberculosis, fumarate reductase activity is upregulated under hypoxic conditions and is essential for maintaining an energized membrane during anaerobic persistence. plos.org Even in the yeast Saccharomyces cerevisiae, fumarate can act as a final electron acceptor under anaerobic conditions, particularly during the production of secreted proteins. nih.govresearchgate.net

Influence on Cellular Energy Metabolism: ATP Synthesis Pathways (Non-Human)

Fumarate and its metabolism are intrinsically linked to cellular energy production, particularly ATP synthesis, in various non-human organisms. In many bacteria and some eukaryotes, fumarate respiration represents an alternative to aerobic respiration for generating a proton motive force, which in turn drives ATP synthesis via ATP synthase. wikipedia.org Although less efficient than using oxygen as a terminal electron acceptor, fumarate respiration is a vital strategy for survival and growth in anaerobic environments. wikipedia.org

In Saccharomyces cerevisiae, the addition of small amounts of fumarate under anaerobic conditions has been shown to slightly increase the specific growth rate, suggesting it acts as an electron acceptor that supports essential cellular processes. nih.gov It is proposed that electrons generated during protein folding in the endoplasmic reticulum can be transferred to fumarate, thus regenerating oxidized cofactors. nih.govresearchgate.net

In the context of fumarate hydratase deficiency, the disruption of the TCA cycle has profound effects on energy metabolism. As mentioned previously, FH-deficient cells exhibit impaired mitochondrial respiration and a compensatory increase in glycolysis to maintain ATP levels. rupress.org This metabolic rewiring highlights the central role of the fumarate-succinate conversion in linking the TCA cycle with the electron transport chain for efficient ATP production. In Mycobacterium tuberculosis, the reversal of the TCA cycle under hypoxia, leading to succinate secretion, is a mechanism to re-oxidize NADH and likely contributes to maintaining a proton motive force for ATP synthesis, albeit at a reduced level. plos.org

Fumarate in Astaxanthin (B1665798) Accumulation in Microalgae

Exogenous application of sodium fumarate has been demonstrated to be an effective strategy for enhancing the accumulation of the high-value carotenoid astaxanthin in the microalga Haematococcus pluvialis. nih.govresearchgate.netmdpi.comcnif.cn Astaxanthin is a secondary carotenoid that accumulates under stress conditions, such as nitrogen deficiency or high light. e-algae.org

The addition of sodium fumarate, particularly under nitrogen-deficient conditions, significantly accelerates the synthesis of astaxanthin. nih.gov For example, one study reported that 10 mM sodium fumarate increased the cellular astaxanthin content by 1.75-fold and 1.47-fold on days 7 and 12, respectively. nih.gov The proposed mechanism involves the enhancement of the respiratory metabolic pathway. nih.govresearchgate.net Fumarate supplementation leads to an increase in the levels of respiratory metabolites in the Embden-Meyerhof-Parnas (glycolysis) pathway, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This heightened respiratory activity is thought to provide the necessary energy and precursors for the robust synthesis of astaxanthin. researchgate.net

Effect of Sodium Fumarate on Astaxanthin Accumulation in H. pluvialis
ConditionSodium Fumarate ConcentrationObservation DayFold Increase in Astaxanthin ContentProposed MechanismCitation
Nitrogen deficiency10 mM71.75Enhancement of respiratory metabolic pathways (EMP, TCA, PPP) nih.gov
Nitrogen deficiency10 mM121.47Enhancement of respiratory metabolic pathways (EMP, TCA, PPP) nih.gov

Novel Applications and Functional Integrations of Sodium Fumarate in Non Biological and Industrial Systems

Polymer Science and Advanced Materials Engineering

Fumarate-Derived Monomers in Polymer Synthesis and Composites

Fumaric acid and its salts, including sodium fumarate (B1241708), serve as crucial monomers in the synthesis of various polymers, particularly unsaturated polyesters. The defining feature of these monomers is the carbon-carbon double bond within the fumarate moiety, which provides a site for subsequent polymerization and cross-linking. One of the most extensively studied polymers derived from fumarate monomers is poly(propylene fumarate) (PPF). sigmaaldrich.comresearchgate.net PPF is an aliphatic, unsaturated polyester (B1180765) typically synthesized through the transesterification of diethyl fumarate with propylene (B89431) glycol. researchgate.net

The rigid structure of the fumarate segment in the polymer backbone significantly influences the physical properties of the resulting materials. nih.gov The rotational barrier along the main chain of poly(fumarate)s is substantial because they lack a methylene (B1212753) spacer, which affects the polymer's relaxation behavior and amorphous structure. nih.gov This inherent rigidity can be leveraged to create materials with specific mechanical characteristics.

Fumarate-derived polymers are also integral to the development of advanced composite materials. For instance, PPF-based composites have been fabricated for various applications. researchgate.net Furthermore, sodium salts have been used as modifiers in the synthesis of other polymer composites, such as those based on sodium humate and poly(vinyl alcohol), where the introduction of the sodium salt significantly alters intermolecular interactions and accelerates the structuring of the polymer network. mdpi.comnih.gov This suggests the potential for sodium fumarate to act not only as a primary monomer but also as a functional additive in composite systems, influencing the macromolecular architecture and final properties of the material. nih.gov

Cross-linking Agents and Polymerization Kinetics

The unsaturated nature of the fumarate group is a key feature that allows polymers like poly(propylene fumarate) (PPF) to be cross-linked into three-dimensional covalent networks. sigmaaldrich.comsigmaaldrich.com This cross-linking capability is fundamental to tailoring the mechanical performance and degradation characteristics of the final material. sigmaaldrich.com The cross-linking can be achieved through free-radical polymerization, often initiated by photoinitiators like bisacylphosphine oxide (BAPO) under UV irradiation, or by using chemical initiators. researchgate.netresearchgate.net

Various cross-linking agents can be used in conjunction with fumarate-based polymers to form these networks. Examples include N-vinyl pyrrolidinone (NVP), diethyl fumarate (DEF), and macromers such as poly(propylene fumarate)-diacrylate (PPF-DA). researchgate.netcapes.gov.br The choice and concentration of the cross-linking agent influence the network's structure, including the cross-linking density and the molecular weight between cross-links. capes.gov.br Studies analyzing the degradation products of these networks have shown that acrylate-based cross-linkers tend to be more reactive and participate more in network formation than the fumarate double bonds. capes.gov.br

The polymerization kinetics of fumarates are unique. Generally, it is difficult to synthesize high-molecular-weight polymers from substituted ethylenes due to very slow propagation kinetics. nih.gov However, poly(fumarate)s can be successfully obtained because their slow rate of termination balances the slow propagation rate. nih.gov The kinetics of PPF synthesis have been studied as a function of temperature. Research on the transesterification polymerization of diethyl fumarate and propylene glycol showed that reaction temperature significantly affects the rate of polymerization and the final molecular weight of the polymer.

Table 1: Effect of Temperature on Poly(propylene fumarate) Synthesis Kinetics researchgate.net
Reaction Temperature (°C)ObservationFinal Number Average Molecular Weight (Mn)Final Weight Average Molecular Weight (Mw)
130Slower polymerization rateLower than at 150°CLower than at 150°C
150Higher polymerization rate compared to 130°C4600 (± 190)10500 (± 760)
200Gelation of the polymer occurred after 4 hours, limiting molecular weight gainNot maximized due to gelationNot maximized due to gelation

Fire Retardancy and Smoke Suppression in Polymeric Materials

Flame retardants are additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. nih.govmdpi.com The mechanisms of flame retardancy can occur in the gas phase, by scavenging free radicals that propagate combustion, or in the condensed phase, by forming a protective char layer that insulates the underlying material from heat and fuel. mdpi.comarpmaterials.com Smoke suppressants work to reduce the amount of smoke and toxic gases generated during combustion. core.ac.uk

While there is extensive research on various chemical compounds as flame retardants, including those containing phosphorus, halogens, and inorganic minerals, the specific application of sodium fumarate in this field is not widely documented in mainstream literature. nist.govhmroyal.com However, related compounds and general principles may suggest potential areas for investigation. For instance, certain sodium salts like sodium borate, sodium silicate, and sodium carbonate have been combined with other materials to create additives with fire retardant properties. google.com Additionally, research has shown that incorporating sodium alginate, another sodium salt of a carboxylic acid, into rigid polyurethane foam can create a char layer that provides excellent flame-retardant and smoke-suppressant properties. nih.gov These examples demonstrate that sodium salts can play a role in fire retardancy, often by contributing to condensed-phase mechanisms. The potential for sodium fumarate to act in a similar capacity, perhaps by promoting char formation or through synergistic effects with other retardants, remains a subject for further research.

Biodegradable Polymer Development Utilizing Fumarate Moieties

The integration of fumarate moieties into polymer chains is a well-established strategy for developing biodegradable materials. Poly(propylene fumarate) (PPF) is a prime example of a biodegradable polyester designed for various applications. sigmaaldrich.comresearchgate.net The biodegradability of PPF stems from the hydrolysis of its ester linkages. sigmaaldrich.com This degradation process breaks the polymer down into fumaric acid and propylene glycol, which are considered biocompatible and can be excreted by the body. sigmaaldrich.comsigmaaldrich.com

The degradation rate and mechanical properties of fumarate-based polymers can be precisely controlled by adjusting factors such as the molecular weight of the polymer backbone and the cross-linking density of the network. researchgate.net This tunability makes them highly suitable for specialized applications. Fumaric acid itself is considered a useful precursor for biodegradable plastics beyond PPF, such as poly(butylene succinate). researchgate.net

To further enhance and tailor properties, fumarate-based polymers can be blended with other biodegradable polymers. For example, microspheres have been developed using blends of PPF and poly(lactic-co-glycolic acid) (PLGA). nih.gov These blend microspheres combine the properties of both polymers, with the carbon-carbon double bonds of the PPF component providing sites for immobilization within a larger scaffold. nih.gov Research has also been conducted on synthesizing copolymers such as poly(sodium sulfonated butylene fumarate-co-acrylic acid) for use in creating biodegradable nanocomposite scaffolds. researchgate.netbohrium.com Such work highlights the versatility of the fumarate moiety in creating a diverse range of biodegradable polymers and composites.

Food Technology and Preservation Science: Mechanistic Studies (Excluding Human Safety/Dosage)

pH Regulation and Buffering Capacities in Food Matrices

Sodium fumarate is utilized in the food industry as an acidity regulator and buffering agent. fao.orgwikipedia.org Its function is rooted in the principles of acid-base chemistry. As the salt of a weak acid (fumaric acid), sodium fumarate in solution with fumaric acid forms a buffer system. candymentor.com A buffer solution resists drastic changes in pH when an acid or base is added. candymentor.comnutraceuticalsgroup.com This capacity is crucial in food matrices for maintaining chemical stability, controlling microbial growth, ensuring proper texture, and stabilizing flavor. candymentor.comnih.gov

The buffering mechanism involves the equilibrium between the weak acid (fumaric acid, H₂A) and its conjugate base (the fumarate anion, A²⁻, provided by the sodium salt). When excess acid (H⁺) is introduced, the fumarate anions react to form fumaric acid, thus neutralizing the added acid. Conversely, if a base (OH⁻) is added, the fumaric acid donates a proton to neutralize it. This system helps to maintain the pH of the food product within a specific, narrow range. candymentor.comnutraceuticalsgroup.com

The effectiveness of a buffer is determined by its buffering capacity, which is the ability to resist pH changes. nih.gov In food systems, this is influenced by the concentration of the buffer components and the initial pH of the food. nih.gov The pH of sodium fumarate solutions is concentration-dependent. Studies have quantified the pH of monosodium fumarate at various concentrations, demonstrating its acidic nature in solution, which contributes to its function in lowering the pH of food products to levels that can inhibit bacterial growth. researchgate.net

Table 2: pH of Monosodium Fumarate Solutions at 25°C researchgate.net
Concentration (mM)Measured pH
1004.13
504.25
104.48
14.84

This buffering capability is essential in products like jellies, where gelling agents such as pectin (B1162225) require a specific pH range to set properly, and in beverages, where it helps stabilize color and flavor. candymentor.comnih.gov

Antimicrobial Action of Fumarate in Food Systems

Sodium fumarate, the sodium salt of fumaric acid, demonstrates notable antimicrobial properties that are increasingly being explored for applications in food preservation. Its efficacy is particularly pronounced in acidic environments, where it can inhibit the growth of various pathogenic and spoilage microorganisms. Research indicates that the antimicrobial action of fumarate extends beyond the classical mechanism of intracellular pH reduction typically associated with organic acids.

The antimicrobial activity of fumarate has been observed against several significant foodborne bacteria, including Listeria monocytogenes, Salmonella spp., and Escherichia coli. While the undissociated form of the acid can diffuse across the cell membrane and dissociate intracellularly, leading to a drop in internal pH, this does not fully account for fumarate's potent antimicrobial effects. Studies suggest that fumarate may have additional inhibitory mechanisms. One such proposed mechanism is the inhibition of the glutamic acid decarboxylase (GAD) system, which is a key acid resistance mechanism in some bacteria. By hindering the GAD system, fumarate can compromise the ability of bacteria like L. monocytogenes and E. coli to survive in acidic food matrices. frontiersin.orgnih.gov

Furthermore, fumarate has been shown to be effective against the formation of biofilms by L. monocytogenes under acidic conditions, suggesting its potential as a decontamination agent in food processing environments. nih.gov The hydrophobic nature of fumaric acid also contributes to its antimicrobial efficacy, allowing it to interact with and disrupt microbial cell membranes. iiste.org

The following table summarizes research findings on the antimicrobial action of fumarate against specific microorganisms:

MicroorganismFood System/ConditionObserved EffectProposed Mechanism of Action
Listeria monocytogenesAcidic conditionsInhibition of growth and biofilm formationInhibition of the GAD acid resistance system
Escherichia coliBeverages (in combination with sodium benzoate)Prevention of growthMaintenance of low pH, potential inhibition of the GAD system
Salmonella spp.General (acidic conditions)Antimicrobial activityIntracellular pH reduction and other undefined mechanisms
Lactic acid bacteriaWineInhibition of malolactic fermentationNot specified

Flavor Stabilization and Functional Additive Research

Sodium fumarate serves as a multifunctional additive in the food industry, primarily utilized as an acidity regulator and a flavor enhancer. msu.runih.gov Its ability to provide and maintain a low pH environment is crucial for the stabilization of both flavor and color in a variety of food and beverage products. msu.ru

In fruit juices and other beverages, sodium fumarate helps to maintain a consistent acidic taste profile while also preserving the integrity of the product's color, which can be sensitive to pH changes. iiste.orgmsu.ru This stabilizing effect is also beneficial in preventing the growth of spoilage microorganisms, thus extending the shelf life of the product. msu.ru

As a functional additive, sodium fumarate's non-hygroscopic nature (resistance to moisture absorption) makes it particularly suitable for use in dry mix products, such as cake mixes and powdered beverages. iiste.org Unlike other acidulants that may absorb moisture and cause clumping, sodium fumarate helps to maintain the free-flowing properties of these products during storage. iiste.org In bakery products like sourdough and rye bread, it is used to impart a characteristic sour taste. msu.ru

The table below outlines the functional applications of sodium fumarate in various food products:

Food ProductPrimary FunctionResearch Finding/Benefit
Fruit DrinksAcidity regulator, Flavor and color stabilizerMaintains a low pH, which helps to stabilize flavor and color. msu.ru
WineFermentation inhibitor, Flavor stabilizerPrevents further fermentation and helps to stabilize the taste. msu.ru
Cake MixespH control agent, Anti-clumping agentMaintains a low pH and prevents clumping of flours. msu.ru
Sourdough and Rye BreadFlavoring agentImparts a sour taste. msu.ru
Jams, Jellies, and CandiesAcidity regulatorProvides tartness and helps to control pH. msu.ru

Agricultural Sciences and Soil Chemistry

Plant Growth Regulation and Stress Tolerance

The direct application of sodium fumarate as a plant growth regulator or for enhancing stress tolerance is not extensively documented in scientific literature. Research in this area tends to focus on broader categories of plant biostimulants and plant growth regulators (PGRs) without specific investigation into sodium fumarate. frontiersin.org Plants naturally produce fumarate as an intermediate in the citric acid cycle, where it plays a central role in cellular respiration and energy production.

While there is a lack of direct evidence for sodium fumarate, studies on other sodium salts of organic acids, such as sodium butyrate, have shown effects on plant development, though these effects can be species- and concentration-dependent. e3journals.org It is plausible that exogenous application of fumarate could influence plant metabolic pathways; however, dedicated research is required to substantiate any potential benefits or drawbacks for plant growth and stress response. High concentrations of sodium in the soil can lead to salinity stress, which is generally detrimental to the growth of most crop plants. frontiersin.org

Soil Amendment and Nutrient Chelation Research

There is limited specific research on the use of sodium fumarate as a soil amendment or for nutrient chelation. The principles of chelation in soil involve the formation of a ring-like structure between an organic molecule (the chelating agent) and a metal ion, which can protect the nutrient from being locked up in the soil and make it more available for plant uptake. frontiersin.orgnih.gov

While organic acids and their salts can act as chelating agents, the effectiveness of sodium fumarate for this purpose in a soil environment has not been a significant focus of research. The stability of the chelate, the pH of the soil, and the competition with other ions are all critical factors that would influence its efficacy. frontiersin.org The addition of sodium to the soil would also need to be carefully considered, as an excess can lead to soil salinity and sodicity issues, negatively impacting soil structure and plant growth. ijcmas.com

Animal Feed Additives: Mechanisms in Rumen Modification

Sodium fumarate has been investigated as a feed additive for ruminants with the primary goal of modifying rumen fermentation to improve feed efficiency and reduce methane (B114726) emissions. The mechanism of action centers on its role as a hydrogen sink in the rumen.

In the complex microbial ecosystem of the rumen, feed is fermented to produce volatile fatty acids (VFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate, which are the main energy source for the animal. This fermentation process also generates hydrogen gas (H₂). Methanogenic archaea in the rumen utilize this hydrogen to reduce carbon dioxide to methane (CH₄), which is a potent greenhouse gas and represents a loss of dietary energy for the animal.

Sodium fumarate can be reduced to succinate (B1194679) and then further converted to propionate by certain rumen bacteria. This conversion process utilizes hydrogen, thereby diverting it away from methane production. Research has shown that the addition of sodium fumarate to ruminant diets can lead to a significant decrease in methane production and a corresponding increase in propionate production. frontiersin.orgvilniustech.lt Propionate is a more energy-efficient VFA for the animal compared to acetate.

Furthermore, some studies have indicated that fumarate supplementation can stimulate the proliferation of cellulolytic bacteria, which are responsible for breaking down fibrous plant material. frontiersin.orgvilniustech.lt This can lead to an increase in dry matter digestibility, further enhancing the nutritional value of the feed. mdpi.com

The following table summarizes the observed effects of sodium fumarate supplementation on rumen fermentation parameters from in vitro studies:

ParameterEffect of Sodium Fumarate SupplementationMechanism
Methane (CH₄) ProductionDecreaseFumarate acts as a hydrogen sink, diverting H₂ from methanogenesis.
Propionate ProductionIncreaseFumarate is a precursor for propionate formation.
Acetate ProductionIncreaseChanges in overall fermentation patterns.
Cellulolytic Bacteria NumbersIncreaseStimulation of specific microbial populations.
Dry Matter DigestibilityIncreaseEnhanced fiber digestion by cellulolytic bacteria.

Environmental Biotechnology and Remediation Strategies

The application of sodium fumarate in environmental biotechnology and remediation is an emerging area of research, primarily focused on its role as an electron acceptor in anaerobic biodegradation processes.

In the absence of oxygen, certain anaerobic microorganisms can utilize alternative terminal electron acceptors for respiration. Fumarate has been identified as one such electron acceptor. frontiersin.org This capability is particularly relevant for the bioremediation of contaminated groundwater and soil where oxygen is limited. For example, in the anaerobic biodegradation of hydrocarbons, some microorganisms can activate these pollutants by adding them to fumarate. This initial step makes the hydrocarbon more amenable to further degradation. core.ac.uk

Another significant application is in wastewater treatment, specifically in the process of denitrification. msu.ru Denitrification is the microbial conversion of nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂), which is a critical step in removing nitrogen from wastewater to prevent eutrophication of receiving water bodies. Denitrifying bacteria require an electron donor (typically an organic carbon source) and an electron acceptor (nitrate). Research has shown that fumaric acid and its salts can be used by denitrifying bacteria, such as Pseudomonas aeruginosa and Paracoccus denitrificans, to facilitate the denitrification process. msu.ru

While the direct application of sodium fumarate for the immobilization of heavy metals in soil is not well-documented, organic acids, in general, can interact with metal ions. However, the introduction of sodium could potentially increase the mobility of some heavy metals in soil due to competition for binding sites. nih.gov

The table below outlines potential environmental applications of sodium fumarate:

Application AreaMechanismResearch Focus
Bioremediation of HydrocarbonsServes as a terminal electron acceptor for anaerobic microorganisms.Investigating the microbial pathways for hydrocarbon degradation using fumarate addition.
Wastewater DenitrificationUtilized by denitrifying bacteria in the conversion of nitrate to nitrogen gas.Optimizing the use of fumarate as a carbon and electron source for enhanced nitrogen removal.

Fumarate-Adding Glycyl Radical Enzymes in Hydrocarbon Degradation

In anaerobic environments, the degradation of chemically inert hydrocarbons is a significant challenge. A key biochemical solution to this is the action of glycyl radical enzymes (GREs), specifically a subclass known as X-succinate synthases (XSS). nih.gov These enzymes catalyze the addition of hydrocarbons to fumarate, a process that activates the hydrocarbon for further microbial metabolism. dermnetnz.orgnih.gov This enzymatic reaction is a remarkable biochemical principle where a new C-C bond is formed between the hydrocarbon and a fumarate cosubstrate, resulting in a hydrocarbon-succinate adduct. google.com

The mechanism is initiated by the generation of a glycyl radical on the enzyme, which then abstracts a hydrogen atom from a conserved cysteine residue to form a thiyl radical. dermnetnz.orgwpmucdn.com This thiyl radical, in turn, abstracts a hydrogen atom from the hydrocarbon substrate, creating a hydrocarbon radical. This highly reactive radical then adds to the double bond of fumarate, forming a succinyl radical, which subsequently regenerates the thiyl radical on the cysteine, completing the catalytic cycle. dermnetnz.org

This process is crucial for the bioremediation of environments contaminated with crude oil and other hydrocarbon pollutants, particularly in oxygen-depleted zones. nih.govdermnetnz.org The detection of genes encoding for these fumarate-adding enzymes, such as benzylsuccinate synthase (bssA) and alkylsuccinate synthase (assA), serves as a valuable biomarker for identifying anaerobic hydrocarbon degradation in contaminated sites. nbinno.comresearchgate.netmdpi.com

Table 1: Examples of Fumarate-Adding Glycyl Radical Enzymes and their Hydrocarbon Substrates
EnzymeAbbreviationHydrocarbon Substrate(s)Significance
Benzylsuccinate SynthaseBSSToluene and other alkylated monoaromatic hydrocarbons (e.g., xylenes)Key enzyme in the anaerobic degradation of aromatic hydrocarbons. google.comlumarquimica.com
(1-methylalkyl)succinate SynthaseMASSn-alkanes (e.g., C6-C8)Crucial for the anaerobic degradation of saturated hydrocarbons. dermnetnz.org
Naphthylmethylsuccinate SynthaseNMSMethylnaphthalenesImportant for the degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov

Role in Anaerobic Digestion and Wastewater Treatment Processes

Sodium fumarate plays a significant role in modulating the microbial processes within anaerobic digesters, which are central to wastewater treatment. researchgate.netnbinno.comepo.org The addition of fumarate can alter the fermentation pathways, particularly by influencing hydrogen (H₂) metabolism. In anaerobic environments, H₂ is a key intermediate that is primarily used by methanogenic archaea to produce methane (CH₄). researchgate.net

Research has shown that fumarate can act as an alternative electron acceptor for certain bacteria. nih.govresearchgate.net These bacteria can utilize H₂ to reduce fumarate to succinate, which is then often converted to propionate. researchgate.net This diversion of H₂ away from methanogenesis leads to a decrease in methane production and a concurrent increase in propionate concentrations. researchgate.netgoogle.com This shift in the metabolic output of the anaerobic digestion process can be desirable in certain applications where methane production is to be minimized or where the production of volatile fatty acids like propionate is beneficial.

The influence of sodium fumarate has been studied in rumen fermentation, a well-understood model for anaerobic digestion. In these in-vitro studies, the addition of sodium fumarate led to a significant decrease in methane production while increasing the production of acetate and propionate. google.com Furthermore, it was observed that the numbers of cellulolytic bacteria increased, leading to improved digestibility of the feed material. dermnetnz.orggoogle.com These findings suggest that sodium fumarate could be used to enhance the efficiency and control the outputs of anaerobic digesters in wastewater treatment plants. However, it is also important to consider the concentration of sodium ions, as high concentrations can be inhibitory to methanogenic activity.

Table 2: Effect of Sodium Fumarate on Methane and Volatile Fatty Acid Production in an In Vitro Rumen Fermentation System
ParameterControl (0 mmol/l Fumarate)5 mmol/l Sodium Fumarate10 mmol/l Sodium Fumarate
Methane Production (µmol/24h)360342338
Acetate Production (µmol/24h)BaselineIncreased by 92Increased by 194
Propionate Production (µmol/24h)BaselineIncreased by 212Increased by 396

Data adapted from in vitro batch culture experiments. google.com

Industrial Bioprocessing and Fermentation Auxiliaries

Sodium fumarate serves as a valuable auxiliary in various industrial bioprocessing and fermentation applications. Its ability to act as a terminal electron acceptor for certain anaerobic microorganisms makes it a useful additive in processes where specific metabolic pathways are to be encouraged. nih.gov

One notable application is in the production of other valuable organic acids. For instance, a patented process describes the use of sodium fumarate as a conversion substrate for the production of L-malic acid by recombinant Escherichia coli. google.com In this bioprocess, the cells are engineered to efficiently convert fumarate to L-malic acid, achieving a high yield. google.com

In the context of animal nutrition, which can be considered a form of industrial bioprocessing, sodium fumarate is used as a dietary additive for ruminants. Its inclusion in feed can enhance rumen fermentation by stimulating the growth of cellulolytic bacteria, which are crucial for the breakdown of fibrous plant material. dermnetnz.orggoogle.com This leads to improved feed digestibility and a shift in fermentation products away from methane towards more energetically favorable compounds like propionate. dermnetnz.orggoogle.com

Furthermore, in the food industry, sodium fumarate is utilized as a functional ingredient in various products. It acts as an acidity regulator, helping to maintain a low pH, which can stabilize flavor and color in products like fruit drinks. Its antimicrobial properties are also leveraged; for example, it can inhibit the growth of E. coli in beverages when used in combination with sodium benzoate. In winemaking, it helps to prevent further fermentation and stabilizes the taste.

Table 3: Applications of Sodium Fumarate in Industrial Bioprocessing and Fermentation
Application AreaFunction of Sodium FumarateOutcome
Biochemical ProductionConversion substrateProduction of L-malic acid using recombinant E. coli. google.com
Ruminant NutritionFermentation modifier, electron acceptorIncreased feed digestibility, stimulation of cellulolytic bacteria, reduced methane production. dermnetnz.orggoogle.com
Food & Beverage IndustryAcidity regulator, antimicrobial agent, flavor stabilizerStabilized flavor and color in drinks, inhibition of microbial growth, prevention of secondary fermentation in wine.

Research in Fuel Compositions and Stability

Currently, there is a notable lack of publicly available scientific literature and patent filings that specifically investigate the role of "Fumaric acid, sodium salt" in fuel compositions or as an agent for improving fuel stability. Searches for direct applications of sodium fumarate as a fuel additive have not yielded relevant results.

Research into fuel additives is extensive, with various compounds being explored to enhance combustion efficiency, reduce emissions, and improve lubricity and stability. Some studies have looked into dicarboxylic acid esters as potential lubricity additives for aviation kerosene, and others have investigated the effects of fumaric acid esters, such as dimethyl fumarate, in mitigating the inflammatory effects of diesel exhaust particles. However, these studies focus on esters of fumaric acid, which have significantly different chemical properties than the sodium salt.

Similarly, while there is research on the impact of various sodium salts, such as sodium sulfate, on fuel systems, particularly in relation to deposit formation in fuel injectors, this research does not extend to sodium fumarate. Therefore, the functional integration of sodium fumarate into fuel compositions and its effect on fuel stability remains an un-investigated area in the public domain.

Advanced Analytical and Characterization Techniques for Sodium Fumarate

Spectroscopic Methodologies for Structural and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of sodium fumarate (B1241708) and evaluating its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of sodium fumarate in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of sodium fumarate in D₂O, the two chemically equivalent vinyl protons give rise to a singlet at approximately 6.6 ppm. researchgate.net The simplicity of the spectrum is a direct consequence of the molecule's symmetry.

¹³C NMR spectroscopy further corroborates the structure, with signals for the carboxylate carbons and the double-bonded carbons appearing at distinct chemical shifts. For instance, the carboxylate carbons of [1-¹³C]fumarate have been observed at 175.4 ppm. nih.gov

A significant advancement in the application of NMR to metabolites like fumarate is the use of hyperpolarization techniques. acs.org Hyperpolarization dramatically increases the NMR signal intensity by several orders of magnitude, surmounting the inherent low sensitivity of conventional NMR. acs.orguniv-nantes.fr Parahydrogen-Induced Polarization (PHIP) is a cost-effective method for hyperpolarizing fumarate. nih.govnews-medical.net This technique has been shown to achieve ¹³C polarization levels of 30–45%. nih.gov Hyperpolarized [1-¹³C]fumarate is a promising biosensor for in vivo metabolic imaging using Magnetic Resonance Imaging (MRI), enabling the real-time monitoring of metabolic pathways and the detection of cellular necrosis. nih.govnih.govnews-medical.net The enhanced signal allows for the detection of fumarate and its metabolic products, such as malate (B86768), even at the low concentrations found in biological systems. nih.gov

Table 1: Representative NMR Data for Sodium Fumarate

Nucleus Chemical Shift (ppm) Multiplicity Solvent
¹H ~6.6 Singlet D₂O
¹³C (carboxylate) ~175.4 - D₂O

Infrared (IR) Spectroscopy probes the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of sodium fumarate exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include strong bands for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations, as well as bands for the C=C stretching and C-H bending of the vinyl group. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for obtaining the IR spectrum of solid sodium fumarate. lgcstandards.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net Sodium fumarate displays prominent and distinct Raman spectral features, making it readily distinguishable from other structurally similar metabolites. researchgate.netresearchgate.net In aqueous solutions, fumarate exhibits three dominant peaks at approximately 1277 cm⁻¹, 1401 cm⁻¹, and 1652 cm⁻¹. researchgate.net The intensity of these Raman bands shows a linear relationship with the concentration of fumarate, allowing for quantitative analysis. researchgate.netbiorxiv.org This property has enabled the use of Raman spectroscopy to detect and quantify fumarate in living cells and tissues, revealing its spatial compartmentalization within cellular organelles like mitochondria. biorxiv.orgnih.gov

Table 2: Key Vibrational Frequencies for Sodium Fumarate in Aqueous Solution

Vibrational Mode Raman Shift (cm⁻¹)
C-H deformation (δ) ~1277
Symmetric COO⁻ stretch ~1401
C=C stretch ~1652

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For sodium fumarate, the absorption in the UV region is primarily due to the π → π* electronic transition within the conjugated system of the carbon-carbon double bond and the carboxylate groups. The UV spectrum of fumarate and its corresponding acid has been utilized to determine their dissociation constants in aqueous solutions across a range of temperatures. pnnl.govresearchgate.net The maximum absorbance (λmax) for fumaric acid is observed around 205 nm. researchgate.net Spectrophotometric methods based on colorimetric reactions have also been developed for the estimation of fumaric acid, with the resulting colored complex exhibiting maximum absorbance at a different wavelength, such as 385 nm in the Fürth and Herrmann reaction. bdim.eu

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating sodium fumarate from complex mixtures, while mass spectrometry provides definitive identification and structural information based on the mass-to-charge ratio of the molecule and its fragments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic acids like fumarate in various matrices. shimadzu.com A variety of HPLC methods have been developed, employing different stationary phases (columns) and mobile phases to achieve optimal separation. helixchrom.comtandfonline.com

Reversed-phase HPLC is a commonly used method. shimadzu.comnih.gov For instance, a C18 column can be used with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). tandfonline.comnih.gov The pH of the mobile phase is a critical parameter that influences the retention of fumaric acid and its salts. tandfonline.com Detection is often performed using a UV detector, typically set at a wavelength around 210 nm where fumarate absorbs strongly. tandfonline.comnih.govoiv.int Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, offer the advantage of acquiring a full UV spectrum for the eluting peak, which aids in peak identification and purity assessment. scioninstruments.comb-ac.co.uk

Other HPLC modes, such as ion-exchange chromatography and ion exclusion chromatography, can also provide excellent separation of organic acids. shimadzu.comoiv.int The choice of detector is crucial and depends on the sample matrix and the required sensitivity. pharmaguideline.comphenomenex.com Besides UV and DAD, other detectors that can be coupled with HPLC include Mass Spectrometry (MS), Refractive Index (RI), and Evaporative Light Scattering Detectors (ELSD). b-ac.co.ukpharmaguideline.comphenomenex.comsielc.com

Table 3: Example HPLC Methods for Fumarate Analysis

Column Type Mobile Phase Example Detector Wavelength (nm)
Reversed-Phase C18 Methanol/Potassium Dihydrophosphate buffer (pH 2.4) DAD/UV 210
Ion-Exchange Resin Sulfuric Acid solution UV 210
Reversed-Phase C18 (high pH) Acetonitrile/Ammonium Formate (B1220265) buffer (pH 9.3) UV N/A

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. researchgate.net However, sodium fumarate, being a salt of a dicarboxylic acid, is non-volatile. Therefore, a chemical modification step known as derivatization is required to convert it into a volatile derivative suitable for GC analysis. researchgate.net

The most common derivatization method for organic acids like fumarate is silylation. nih.govmdpi.com This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.comcannabissciencetech.com This derivatization increases the volatility and thermal stability of the compound. cannabissciencetech.com

The resulting TMS-derivatized fumarate can then be separated on a GC column (e.g., a DB-5 column) and detected by a mass spectrometer. nih.gov The mass spectrometer provides a mass spectrum, which is a fragmentation pattern characteristic of the molecule. This allows for unambiguous identification and quantification, even in complex biological samples. nih.govomicsonline.org The derivatization and subsequent GC-MS analysis is a well-established workflow in metabolomics for profiling organic acids. mdpi.com

Table 4: Typical GC-MS Parameters for Derivatized Fumarate Analysis

Parameter Example Condition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column Agilent J&W DB-5 or similar
Injection Mode Splitless
Ionization Mode (MS) Electron Impact (EI)

Ion Chromatography for Anion Analysis

Ion chromatography (IC) stands out as a robust and reliable technique for the quantitative analysis of organic anions, including fumarate, particularly in active pharmaceutical ingredients (APIs). nih.govnih.gov This method offers high selectivity and sensitivity for separating and quantifying anions from complex sample matrices. researchgate.net

The fundamental principle of IC for anion analysis involves the separation of ions on a stationary phase, typically an anion exchange resin, followed by detection using a conductivity detector. nih.gov A key component in this process is the use of a suppressor system, which reduces the background conductivity of the eluent and enhances the signal-to-noise ratio for the analyte ions. nih.gov

A common approach for fumarate analysis utilizes an anion exchange column, such as the Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm particle size), with an isocratic mobile phase. nih.govnih.gov This mobile phase is typically a buffered aqueous solution, for instance, a mixture of sodium carbonate and sodium bicarbonate, often mixed with an organic modifier like acetonitrile to optimize separation. nih.govnih.govresearchgate.net The system employs a chemical suppressor, which exchanges cations from the mobile phase (e.g., sodium) with hydronium ions, converting the high-conductivity eluent into low-conductivity carbonic acid. nih.gov This process significantly improves the detection limit for the analyte anions. nih.gov

The method has been successfully developed and validated for the simultaneous quantification of multiple organic anions, including fumarate, oxalate, succinate (B1194679), and tartrate, demonstrating its utility in the quality control of pharmaceutical salts. nih.govnih.govresearchgate.net

ParameterDescriptionReference
Technique Ion Chromatography with suppressed conductivity detection nih.gov
Column Metrohm Metrosep A Supp 1 (250 × 4.0 mm, 5.0 µm) nih.govnih.gov
Mobile Phase Isocratic mixture of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate in water, mixed with acetonitrile (90:10) nih.govnih.gov
Flow Rate 1.0 mL/min nih.govnih.gov
Detector Conductivity Detector nih.gov
Suppressor Cation exchange resin for chemical suppression nih.gov
Application Quantitation of fumarate counterion in Active Pharmaceutical Ingredients (APIs) nih.govresearchgate.net

Electrochemical Sensing and Biosensor Development for Fumarate

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of various chemical and biological molecules, including fumarate. These devices offer advantages such as high sensitivity, simplicity, and the potential for rapid, real-time analysis. researchgate.netmdpi.com

An amperometric biosensor for fumaric acid has been developed based on a multi-enzyme reaction cascade. nih.gov This system utilizes fumarate hydratase (FH) to convert fumarate to L-malate. The L-malate is then oxidized by a malate-specific dehydrogenase (MDH) in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting NADH is re-oxidized by diaphorase (DIA), which mediates electron transfer to an electrode, generating a measurable amperometric signal. nih.gov The current produced is proportional to the fumarate concentration in the sample. nih.gov Such biosensors have demonstrated a linear response for fumarate up to 3.0 mM with a sensitivity of 0.4 μA mM⁻¹. nih.gov

Another approach involves the use of fumarate reductase, an oxidoreductase enzyme, immobilized on an electrode surface. nih.gov This bioelectrocatalyst can be used for both the synthesis of fumarate from succinate and the detection of succinate. nih.gov The system works by electrically recycling cofactors and electron mediators like NAD and neutral red, which are covalently linked to the electrode. nih.gov While this specific application focuses on fumarate synthesis, the principle demonstrates the feasibility of using fumarate-specific enzymes in electrochemical systems for analytical purposes. nih.gov The development of such sensors can enhance the utility of oxidoreductases in diverse applications, including chemical detection. nih.gov

Sensor TypePrincipleKey EnzymesPerformance CharacteristicsReference
Amperometric BiosensorMulti-enzyme cascade converting fumarate to an electrochemically detectable product.Fumarate hydratase (FH), Malate Dehydrogenase (MDH), Diaphorase (DIA)Linear range: up to 3.0 mM; Sensitivity: 0.4 μA mM⁻¹ nih.gov
BioelectrocatalystEnzyme-modified electrode with electrical cofactor recycling for chemical synthesis and detection.Fumarate ReductaseDemonstrates fumarate synthesis dependent on succinate utilization and electricity production. nih.gov

X-ray Diffraction and Thermal Analysis for Solid-State Characterization

The solid-state properties of sodium fumarate, a white crystalline powder, can be thoroughly investigated using techniques such as X-ray diffraction (XRD) and thermal analysis. atamanchemicals.com These methods provide critical information about the crystal structure, thermal stability, and decomposition behavior of the material. researchgate.netakjournals.com

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a solid material and determine its crystal structure. latech.edu When a beam of X-rays is directed at a crystalline sample like sodium fumarate, the X-rays are diffracted by the planes of atoms within the crystal lattice. tcd.ieutoledo.edu The angles and intensities of the diffracted beams are recorded, producing a unique diffraction pattern that serves as a fingerprint for the specific crystalline solid. latech.edu According to Bragg's Law (nλ = 2d sinθ), the diffraction angles (θ) are related to the wavelength of the X-rays (λ) and the distance between the crystal planes (d), allowing for the determination of the unit cell parameters. tcd.ieutoledo.edu XRD is essential for confirming the identity and purity of solid-state sodium fumarate and for studying any polymorphic transformations. atamanchemicals.comlatech.edu

Thermal Analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to study the effect of heat on a material. researchgate.netakjournals.com For sodium fumarate, thermal analysis reveals its decomposition pathway in an air atmosphere. researchgate.netakjournals.comakjournals.com Unlike fumaric acid, which sublimes upon heating, sodium fumarate undergoes thermal decomposition. atamanchemicals.comresearchgate.netakjournals.com The process begins with a slight initial mass loss between 400°C and 515°C. researchgate.net The main decomposition event occurs at a higher temperature range, between approximately 516°C and 550°C. researchgate.net This primary mass loss corresponds to the release of carbon dioxide and results in the formation of a mixture of sodium carbonate and a carbonaceous residue as the final products. researchgate.netakjournals.comakjournals.com

TechniqueObservationTemperature Range (°C)ProductsReference
Thermogravimetry (TG) / Differential Thermal Analysis (DTA)Initial slight mass loss (~4.1%)400 - 515- researchgate.net
Thermogravimetry (TG) / Differential Thermal Analysis (DTA)Main decomposition (mass loss of ~27.4%)516 - 550Sodium carbonate, Carbonaceous residue researchgate.netakjournals.com

Quantitative Analysis and Method Validation in Complex Matrices

Accurate and reliable quantitative analysis of sodium fumarate, especially within complex matrices such as pharmaceutical formulations, is critical for quality control and regulatory compliance. nih.govumt.edu.pk To ensure the integrity of the analytical data, the chosen method must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govumt.edu.pknih.gov

Various analytical techniques, including Ion Chromatography (IC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated for the quantification of fumarate. nih.govumt.edu.pkresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating several key performance characteristics to ensure the method is specific, accurate, precise, linear, and robust. umt.edu.pk

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. umt.edu.pk For example, an RP-HPLC method for a fumarate salt was found to be linear over a concentration range of 17.04-85.20 µg/ml with a correlation coefficient of 1.0000. umt.edu.pk

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria for recovery being in the range of 99-101%. umt.edu.pk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. umt.edu.pk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. umt.edu.pk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. umt.edu.pk

The successful validation of these methods ensures that they can be routinely used for the quantitative determination of sodium fumarate in various products, from raw materials to finished pharmaceutical dosage forms. nih.govumt.edu.pk

Validation ParameterDescriptionExample Finding (from related fumarate salt analysis)Reference
Linearity Range The concentration range over which the method is precise, accurate, and linear.17.04 - 85.20 µg/ml umt.edu.pk
Correlation Coefficient (r²) A measure of how well the calibration curve fits the linear regression.>0.999 (typically 1.0000) umt.edu.pk
Accuracy (% Recovery) The percentage of the true amount of analyte recovered by the method.99.08% to 100.25% umt.edu.pk
Precision (%RSD) The relative standard deviation of replicate measurements.<2% researchgate.net
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.0.63 µg/ml umt.edu.pk
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified.1.91 µg/ml umt.edu.pk

Mechanistic Investigations and Structure Activity Relationship Studies of Fumarate Anion

Molecular Modeling and Computational Chemistry Approaches to Fumarate (B1241708) Interactions

Computational methods provide high-resolution insights into the dynamic interactions between the fumarate anion and biological macromolecules, particularly enzymes. These approaches allow for the detailed examination of binding modes, conformational changes, and the energetic landscapes of these interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful tool for studying enzymatic reactions with high accuracy. nih.govwikipedia.org In this approach, the region of the system where chemical bonds are formed or broken, such as the enzyme's active site containing the fumarate anion, is treated with quantum mechanics (QM), which provides a detailed electronic structure description. The remainder of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics (MM) force fields. nih.govwikipedia.orgyoutube.com

This dual-level approach is particularly suited for investigating the catalytic mechanism of enzymes like fumarase, which catalyzes the reversible hydration of fumarate to L-malate. nih.gov A QM/MM simulation can model the protonation states of active site residues and the substrate, the movement of water molecules, and the transition states of the reaction, which are critical for understanding the enzyme's catalytic efficiency. nih.govnih.gov The method allows for the calculation of energy barriers for the reaction steps, providing a quantitative understanding of how the enzyme environment facilitates the conversion of fumarate.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as fumarate, and a protein. nih.gov Docking predicts the preferred binding orientation of the ligand in the protein's active site, while MD simulations provide insights into the stability and conformational dynamics of the enzyme-ligand complex over time. frontiersin.orgmdpi.com

Studies on fumarate hydratase (fumarase) have utilized these methods to understand its structure-function relationship. nih.govworldscientific.com For instance, docking studies can identify the key amino acid residues that form hydrogen bonds and hydrophobic interactions with fumarate, anchoring it within the catalytic site. nih.gov MD simulations of the fumarase-fumarate complex can then reveal the stability of these interactions and how the protein's structure fluctuates during the binding event. worldscientific.com

These simulations have also been instrumental in studying the effects of mutations. For example, simulations of a mutated fumarase (H235N) showed that the loss of specific water-mediated interactions in the active site significantly impacts the enzyme's catalytic activity, confirming biochemical observations. nih.gov

Computational TechniqueApplication to Fumarate InteractionsKey Findings
Molecular Docking Predicting the binding mode of fumarate in the active site of enzymes like fumarase.Identifies key hydrogen bonds and hydrophobic interactions between fumarate and active site residues (e.g., S145, T147, N188, H235 in fumarase). nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of enzyme-fumarate complexes over time.Assesses the conformational stability of the complex and the persistence of key interactions. worldscientific.com
MD on Mutants Investigating the impact of specific amino acid mutations on enzyme function.Revealed that the H235N mutation in fumarase leads to a loss of water-mediated interactions, affecting catalytic activity. nih.gov

In Vitro Cellular and Subcellular Models for Mechanistic Elucidation (Non-Human Cells)

In vitro models using non-human cell lines are essential for dissecting the specific molecular mechanisms through which fumarate influences cellular functions, independent of the complexities of a whole organism.

Fumarate is a key intermediate in the citric acid cycle (TCA cycle), a central pathway for energy production in aerobic organisms. wikipedia.org However, it also plays a crucial role in anaerobic respiration, particularly in bacteria, where it can act as a terminal electron acceptor. researchgate.net This process, known as fumarate respiration, allows for oxidative phosphorylation in the absence of oxygen. researchgate.netnih.gov

In vitro studies using bacterial models like Escherichia coli have shown that the reduction of fumarate to succinate (B1194679) is catalyzed by the enzyme fumarate reductase. researchgate.net This reaction is coupled to the generation of a proton motive force, which drives ATP synthesis. researchgate.net Fumarate can be supplied exogenously or produced endogenously through metabolic pathways, making it a vital component for survival and colonization in anaerobic environments like the mammalian intestine. nih.govresearchgate.net

In mammalian cells, particularly under hypoxic conditions, the accumulation of fumarate due to mutations in the fumarate hydratase (FH) gene disrupts the normal TCA cycle. nih.govnih.gov This metabolic rewiring forces cells to rely on alternative energy sources and pathways. Studies on FH-deficient cells show that high levels of fumarate can lead to a dependence on glycolysis. nih.gov

The accumulation of fumarate can significantly alter cellular function by modifying gene expression and protein activity. nih.gov Transcriptomic and proteomic analyses of cells treated with fumarate or its derivatives have provided a global view of these changes.

A key mechanism by which fumarate influences gene expression is through epigenetic modification. nih.govnih.gov Fumarate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. nih.gov This inhibition leads to widespread hypermethylation and altered gene expression. For example, in FH-deficient cells, fumarate-induced epigenetic changes lead to the suppression of antimetastatic microRNAs, which in turn promotes an epithelial-to-mesenchymal transition (EMT), a process associated with increased cell migration. nih.gov

Transcriptomic studies in astrocytes treated with fumarate derivatives have identified the modulation of several key signaling pathways. nih.gov These include the activation of the NRF2 pathway, which is involved in antioxidant responses, and the inhibition of the pro-inflammatory NF-κB and IRF1 pathways. nih.gov

Chemoproteomic approaches, which use chemical probes to identify protein targets, have revealed that fumarate can directly react with cysteine residues on proteins in a process called succination. nih.govacs.org This covalent modification can alter the function of numerous proteins, including enzymes involved in glycolysis (e.g., GAPDH) and regulators of oxidative stress, contributing to the anti-inflammatory effects observed. acs.org

Analysis TypeModel SystemKey Pathways/Processes Affected by Fumarate
Transcriptomics AstrocytesActivation of NRF2 pathway; Inhibition of NF-κB and IRF1 pathways. nih.gov
Epigenomics FH-deficient cellsInhibition of α-ketoglutarate-dependent dioxygenases, leading to hypermethylation and altered gene expression (e.g., EMT). nih.gov
Proteomics SH-SY5Y neuroblastoma cellsCovalent modification (succination) of proteins such as GAPDH, affecting glycolysis and oxidative stress responses. nih.govacs.org

Hypoxia, or low oxygen availability, is a stress condition that can lead to cell death through apoptosis (programmed cell death) or necrosis. nih.gov Fumarate has been shown to have a protective role in certain hypoxic models.

In vitro studies using renal epithelial cells subjected to chemically-induced acute hypoxia demonstrated that pre-treatment with sodium fumarate reduces the level of cell death and the rate of apoptosis progression. nih.gov The underlying mechanism of this cytoprotective effect was linked to an increase in the cellular content of ATP. nih.gov Interestingly, this increase in ATP was not due to the restoration of mitochondrial function, which is impaired under hypoxia. Instead, it is suggested that fumarate helps maintain ATP levels through alternative sources, potentially by increasing the rate of glucose consumption and glycolysis, thus providing the energy needed for cells to resist apoptotic signals. nih.gov

The mechanism of cell death under hypoxia is complex, often involving the activation of a family of proteases called caspases. sigmaaldrich.com While severe hypoxia can induce apoptosis, the presence of fumarate appears to bolster the cell's energy reserves, allowing it to better cope with the hypoxic stress and maintain viability. nih.govsigmaaldrich.com

Mechanistic Research in Pre-Clinical Animal Models (Focus on Pathways, Not Efficacy/Safety)

In pre-clinical animal models, the mechanistic actions of fumarate anion, often administered as its ester derivatives like dimethyl fumarate (DMF), are primarily centered on the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and metabolism. A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. nih.govnih.govresearchgate.net Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. nih.gov Fumarate esters, being electrophilic, react with specific cysteine residues on Keap1, a process known as succination. nih.gov This covalent modification induces a conformational change in Keap1, preventing it from binding to Nrf2. nih.gov Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, leading to their transcription. nih.govnih.gov Animal models have demonstrated that oral administration of DMF leads to the activation of the Nrf2 signature in the brain. frontiersin.org This activation is associated with the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1). researchgate.netnih.gov Studies in Nrf2-knockout mice have confirmed the critical role of this pathway, as the protective effects of fumarates observed in wild-type animals are absent in these models. nih.govnih.gov

Another significant pathway influenced by fumarate is the hypoxia-inducible factor (HIF) signaling cascade. ijstemcell.com High intracellular levels of fumarate competitively inhibit prolyl-4-hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor. ijstemcell.comnih.gov PHDs are responsible for hydroxylating proline residues on the HIF-1α subunit, which under normoxic conditions, signals for its degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. ijstemcell.comnih.gov By inhibiting PHDs, fumarate stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-1β. ijstemcell.comdntb.gov.ua This complex then binds to hypoxia-response elements (HREs) in the DNA, activating the transcription of genes involved in angiogenesis, metabolic adaptation to hypoxia, and cell survival. nih.gov This mechanism has been observed in preclinical models where fumarate accumulation leads to a pseudohypoxic state, characterized by the stabilization of HIF-1α even in the presence of oxygen. ijstemcell.com

PathwayKey Protein(s)Mechanism of Action by FumarateDownstream Effect
Nrf2 Pathway Keap1, Nrf2Covalent modification (succination) of cysteine residues on Keap1, preventing Nrf2 degradation. nih.govStabilization and nuclear translocation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes (e.g., NQO1, HO-1). nih.govresearchgate.netnih.gov
HIF Pathway Prolyl-4-hydroxylases (PHDs), HIF-1αCompetitive inhibition of PHDs, preventing the hydroxylation and subsequent degradation of HIF-1α. ijstemcell.comnih.govStabilization of HIF-1α, leading to the transcription of genes involved in angiogenesis and metabolic adaptation. dntb.gov.uanih.gov

Structure-Activity Relationships of Fumarate Derivatives in Biochemical Assays

The biological activity of fumarate is highly dependent on its chemical structure, and biochemical assays have been instrumental in elucidating the structure-activity relationships (SAR) of its derivatives. Fumaric acid itself is a polar molecule with limited cell permeability. Esterification to compounds like dimethyl fumarate (DMF) or monoethyl fumarate (MEF) increases lipophilicity, allowing for better passage across cell membranes. frontiersin.org Once inside the cell, DMF is rapidly hydrolyzed by esterases to its active metabolite, monomethyl fumararate (MMF). nih.gov

The key structural feature for the activity of these compounds is the α,β-unsaturated carbonyl system, which confers electrophilicity and allows for Michael addition reactions with nucleophilic groups, such as the thiol group of cysteine residues in proteins like Keap1. nih.gov Biochemical assays using mass spectrometry have directly compared the ability of different fumarate esters to modify Keap1. These studies have shown that DMF is a more potent modifier of Keap1 than MEF. nih.govplos.org DMF treatment leads to a robust and widespread modification of several Keap1 cysteine residues, with Cys151 being particularly reactive, whereas MEF modifies Keap1 to a significantly lesser extent. researchgate.netnih.gov

CompoundKey Structural FeatureModification of Keap1 (Cys151)Nrf2 Target Gene Induction (e.g., NQO1)
Fumaric Acid Dicarboxylic acidNo significant modificationNo significant induction plos.org
Dimethyl Fumarate (DMF) Diester of fumaric acidRobust modification researchgate.netnih.govStrong, dose-dependent induction nih.govplos.org
Monoethyl Fumarate (MEF) Monoester of fumaric acidSignificantly less modification than DMF researchgate.netnih.govInduction observed, but generally of a lower magnitude or with a different profile compared to DMF nih.govplos.org
Monomethyl Fumarate (MMF) Active metabolite of DMFPreferentially forms covalent bonds with Cys151 researchgate.netInduces Nrf2 target genes nih.govsemanticscholar.org

Fumarate in DNA Repair Mechanisms

Accumulating evidence indicates that high intracellular concentrations of fumarate can interfere with DNA repair mechanisms, a process with significant implications for genomic stability. This interference is primarily mediated through the inhibition of α-ketoglutarate-dependent dioxygenases, a broad family of enzymes that includes histone and DNA demethylases crucial for DNA repair. nih.govdiffundit.com

One key mechanism involves the inhibition of histone lysine (B10760008) demethylases (KDMs). Fumarate has been shown to inhibit KDM2B, a demethylase that targets dimethylated histone H3 at lysine 36 (H3K36me2). nih.gov The local generation of fumarate at sites of DNA double-strand breaks (DSBs) inhibits KDM2B activity, leading to an increase in H3K36me2 levels. This histone mark facilitates the recruitment of proteins involved in the non-homologous end joining (NHEJ) pathway of DNA repair. nih.gov Conversely, other studies have shown that oncometabolites, including fumarate, can inhibit KDM4B. frontiersin.orgtaylorandfrancis.comnih.gov Inhibition of KDM4B leads to aberrant hypermethylation of H3K9 at loci surrounding DNA breaks, which in turn impairs the recruitment of key factors for homology-dependent repair (HDR), such as Tip60 and ATM. nih.gov This suggests a complex, context-dependent role for fumarate in modulating different DNA repair pathways.

Furthermore, fumarate can directly inhibit the AlkB family of DNA repair enzymes. researchgate.net These enzymes are also α-ketoglutarate-dependent dioxygenases and are responsible for repairing alkylated DNA bases through oxidative demethylation. Fumarate acts as a competitive inhibitor of these enzymes, leading to the accumulation of potentially mutagenic DNA lesions. diffundit.com

In addition to enzymatic inhibition, the process of protein succination by fumarate can also affect DNA repair. nih.govresearchgate.net Fumarate can covalently modify cysteine residues on a variety of proteins, including those involved in the DNA damage response. While specific DNA repair proteins directly inactivated by succination are still being fully elucidated, it has been shown that the cysteine desulfurase Nfs1p, which is involved in DNA repair, accumulates inactivating post-translational modifications in yeast cells lacking fumarase, a condition that leads to high fumarate levels. nih.gov

DNA Repair Pathway/ProcessEnzyme/Protein TargetedMechanism of Fumarate ActionConsequence for DNA Repair
Non-Homologous End Joining (NHEJ) KDM2B (Histone Demethylase)Inhibition of demethylase activity, leading to increased H3K36me2. nih.govPromotes NHEJ repair. nih.gov
Homology-Dependent Repair (HDR) KDM4B (Histone Demethylase)Inhibition of demethylase activity, leading to aberrant H3K9 hypermethylation. frontiersin.orgtaylorandfrancis.comnih.govImpairs recruitment of HDR factors (e.g., Tip60, ATM), suppressing HDR. nih.gov
Base Excision Repair (Alkyl-Adducts) AlkB Family Enzymes (DNA Demethylases)Competitive inhibition. diffundit.comresearchgate.netImpaired repair of alkylated DNA bases. diffundit.com
General DNA Damage Response Various proteins (e.g., Nfs1p)Post-translational modification (succination) of cysteine residues. nih.govnih.govPotential inactivation of DNA repair proteins. nih.gov

Environmental Occurrence and Sustainable Production of Fumarate

Natural Abundance and Biogeochemical Cycling of Fumarate (B1241708)

Fumarate, the ionized form of fumaric acid, is a naturally occurring organic compound that plays a crucial role in the metabolism of most living organisms. Its most significant role is as an intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway for cellular respiration. fiveable.mefiveable.me This cycle occurs in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotic cells, where it is central to the generation of energy in the form of adenosine (B11128) triphosphate (ATP). fiveable.me

The biogeochemical cycling of fumarate is intrinsically linked to the carbon cycle. Through the citric acid cycle, carbon from carbohydrates, fats, and proteins is oxidized to produce carbon dioxide, water, and energy. Fumarate is formed from the oxidation of succinate (B1194679) and is subsequently hydrated to form malate (B86768), continuing the cycle. byjus.comkhanacademy.org This process is essential for the flow of energy and the cycling of carbon through terrestrial and aquatic ecosystems.

In the environment, fumarate is produced and consumed by a vast array of microorganisms. inrs.ca For instance, some fungi, like those of the Rhizopus genus, are known to produce significant amounts of fumaric acid. up.ac.zamdpi.com In anaerobic environments, fumarate can serve as a terminal electron acceptor for anaerobic respiration in some bacteria. This process, known as fumarate respiration, is a key component of the biogeochemical cycles of carbon and other elements in anoxic sediments and contaminated groundwaters. mdpi.com

Fumarate also plays a role in various other metabolic pathways, including the urea (B33335) cycle and the purine (B94841) nucleotide cycle, highlighting its importance in cellular metabolism beyond just the Krebs cycle. nih.gov The concentration and compartmentalization of fumarate within cells are critical, as imbalances can lead to metabolic dysregulation. nih.gov

Biodegradation Pathways and Environmental Fate of Fumarate in Different Ecosystems

The biodegradation of fumarate is a rapid and widespread process in various ecosystems, owing to its central role in metabolism. The primary pathway for fumarate degradation is its conversion to malate by the enzyme fumarase, a key step in the citric acid cycle. fiveable.me This pathway is common to a vast range of organisms, from microorganisms to plants and animals, ensuring its efficient recycling in the environment.

In anoxic environments , such as waterlogged soils, sediments, and contaminated aquifers, fumarate plays a distinct and crucial role in the biodegradation of various organic compounds, including hydrocarbons. mdpi.comresearchgate.net Certain anaerobic bacteria can use fumarate as an electron acceptor in a process called fumarate addition. mdpi.com In this pathway, hydrocarbons are activated by their addition to fumarate, forming derivatives like benzylsuccinate from toluene. mdpi.com This is a key mechanism for the anaerobic degradation of petroleum hydrocarbons in contaminated sites. The detection of fumarate addition metabolites and the genes responsible for this process are used as indicators of in situ anaerobic hydrocarbon biodegradation. mdpi.com

Furthermore, in the rumen of herbivorous animals, the addition of fumarate to feed has been shown to reduce methane (B114726) production. nih.gov Rumen microorganisms metabolize fumarate primarily to propionate (B1217596), which represents a more energy-efficient pathway for the animal and a reduction in greenhouse gas emissions. nih.gov This highlights the potential of manipulating fumarate metabolism for environmental benefits.

The environmental fate of fumarate is generally characterized by rapid biological turnover. Its high biodegradability means it does not persist in the environment. However, its continuous production and consumption by microorganisms make it a key player in the biogeochemical cycling of carbon and the remediation of contaminated environments.

Sustainable Production of Fumaric Acid and its Salts from Renewable Feedstocks

The growing demand for sustainable and bio-based chemicals has spurred significant research into the production of fumaric acid and its salts from renewable resources. inrs.ca Traditionally, fumaric acid is produced chemically from petroleum-based feedstocks, specifically through the isomerization of maleic acid derived from the oxidation of butane (B89635) or benzene (B151609). inrs.ca However, biotechnological production using microbial fermentation offers a more sustainable alternative. mdpi.com

A variety of microorganisms, particularly filamentous fungi of the genus Rhizopus, have been identified as potent producers of fumaric acid. mdpi.com Strains such as Rhizopus oryzae are capable of converting renewable feedstocks, primarily sugars derived from biomass, into fumaric acid with high efficiency. inrs.caup.ac.za The production of fumaric acid by R. oryzae is typically induced under nitrogen-limiting conditions with an excess of glucose. up.ac.za

The use of renewable feedstocks is a key aspect of the sustainable production of fumarate. A wide range of biomass sources can be utilized, including:

First-generation feedstocks: Sugars like glucose and sucrose (B13894) from crops such as corn and sugarcane.

Second-generation feedstocks: Lignocellulosic biomass from agricultural residues (e.g., corn stover, wheat straw) and forestry waste. These materials require pretreatment and hydrolysis to release fermentable sugars.

Third-generation feedstocks: Algal biomass, which offers the potential for high productivity without competing with food crops for land.

Metabolic engineering and strain improvement strategies are being actively pursued to enhance the efficiency of microbial fumaric acid production. inrs.ca These strategies include overexpression of key enzymes in the fumarate biosynthesis pathway, deletion of competing pathways that lead to by-product formation (such as ethanol), and improving the tolerance of production strains to high concentrations of fumaric acid. inrs.caup.ac.za

The table below summarizes some of the microorganisms and feedstocks used for the biotechnological production of fumaric acid.

MicroorganismFeedstockKey Findings
Rhizopus oryzaeGlucoseHigh fumaric acid yields, but often with ethanol (B145695) as a by-product. up.ac.za
Rhizopus arrhizusGlucoseConsidered one of the best natural producers of fumaric acid. mdpi.com
Engineered Escherichia coliGlucoseMetabolic engineering has been used to develop strains capable of producing fumaric acid. inrs.ca
Engineered Saccharomyces cerevisiaeGlucoseYeast has been engineered for fumaric acid production, offering advantages in industrial fermentation. inrs.ca
Torulopsis glabrataGlucoseInvestigated for its potential in fumaric acid production. inrs.ca

The shift towards bio-based production of fumaric acid from renewable feedstocks aligns with the principles of a circular economy, reducing reliance on fossil fuels and minimizing the environmental impact of chemical manufacturing. inrs.ca

Life Cycle Assessment and Environmental Footprint of Fumarate Technologies

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, and disposal or recycling. For fumarate, this involves comparing the environmental footprint of the conventional petrochemical production route with the emerging bio-based production technologies.

The traditional chemical synthesis of fumaric acid from maleic anhydride (B1165640), which is derived from butane or benzene, is an energy-intensive process that relies on fossil fuels. inrs.ca This results in a significant carbon footprint due to the release of greenhouse gases.

In contrast, the biotechnological production of fumaric acid from renewable feedstocks has the potential for a lower environmental footprint. mdpi.com The key advantages of the bio-based route include:

Use of renewable resources: Utilizing biomass as a feedstock reduces the depletion of finite fossil resources. inrs.ca

Carbon sequestration: The carbon in the bio-based fumaric acid is derived from atmospheric CO2 fixed by plants during photosynthesis, potentially leading to a lower net greenhouse gas emission.

Milder reaction conditions: Fermentation processes typically occur at lower temperatures and pressures compared to chemical synthesis, which can lead to energy savings.

However, a comprehensive LCA of bio-based fumarate production must also consider the environmental impacts associated with the entire value chain, including:

Cultivation of feedstock: Land use, water consumption, fertilizer and pesticide use for agricultural feedstocks.

Biomass pretreatment and hydrolysis: Energy and chemical inputs required to break down lignocellulosic biomass.

Fermentation: Energy consumption for aeration, agitation, and temperature control.

Downstream processing: Energy and resources needed for product separation, purification, and drying.

While the biotechnological route shows promise for a more sustainable production of fumaric acid, further research and process optimization are needed to improve its economic competitiveness and fully realize its environmental benefits.

Future Research Trajectories and Unanswered Questions for Fumaric Acid, Sodium Salt

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic comprehension of sodium fumarate's role in biological systems necessitates a move beyond single-level analyses. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to construct a systems-level view of how fumarate (B1241708) influences cellular processes. northeastern.edunih.govmdpi.com Future research in this area will likely focus on:

Mapping Fumarate-Induced Cellular Perturbations: Elucidating the global changes in gene expression, protein levels, and metabolic fluxes in response to varying concentrations of sodium fumarate. This could reveal novel regulatory networks and signaling pathways influenced by fumarate. fiveable.mescitechdaily.com

Identifying Novel Biomarkers: By correlating multi-omics datasets, researchers can identify robust biomarkers that indicate the biological activity of fumarate. northeastern.edumdpi.com This is particularly relevant for understanding its effects in various cell culture and microbial fermentation systems.

Understanding Oncometabolite Behavior: Fumarate is recognized as an oncometabolite when it accumulates due to mutations in the fumarate hydratase (FH) gene. nih.govelsevierpure.com Systems-level data can help to unravel the complex mechanisms by which high levels of fumarate, such as those that might be modeled using sodium fumarate in vitro, lead to downstream effects like the modification of proteins through succination. nih.gov

Unanswered questions that drive this research trajectory include:

What are the complete networks of genes and proteins that are directly and indirectly regulated by fluctuations in intracellular fumarate concentrations?

How do the integrated multi-omics signatures of high fumarate levels differ across various cell types and microbial strains?

Can multi-omics data be used to predict the efficacy of sodium fumarate as a bioprocessing additive or its impact on engineered metabolic pathways?

Innovations in Bioreactor Design for Enhanced Fumarate Bioproduction

The biotechnological production of fumaric acid, often in the form of its salt in fermentation broths, is a sustainable alternative to chemical synthesis. researchgate.netnih.gov Future research will focus on innovative bioreactor designs to improve the efficiency, yield, and economic viability of fumarate bioproduction. researchgate.netfacellitate.comopenaccessjournals.combiomade.org Key areas of innovation include:

Advanced Bioreactor Configurations: Moving beyond traditional stirred-tank bioreactors, future designs may include perfusion systems, multi-compartment reactors, and immobilized cell systems to achieve higher cell densities and productivity. researchgate.netfacellitate.comopenaccessjournals.com

Real-time Monitoring and Control: The integration of advanced sensors for in-line monitoring of critical process parameters such as biomass, substrate, and product concentration will enable more precise control over the fermentation process. facellitate.com

Computational Fluid Dynamics (CFD): CFD simulations will be instrumental in optimizing bioreactor geometry, agitation, and aeration to ensure homogenous mixing and efficient mass transfer, which are critical for maximizing fumarate production by microorganisms like Rhizopus oryzae. openaccessjournals.com

Key research questions in this domain are:

What novel bioreactor designs can overcome the challenges of high viscosity and mycelial growth associated with fungal fermentations for fumarate production?

How can automated control systems, guided by real-time sensor data, be implemented to maintain optimal conditions for fumarate accumulation while minimizing the formation of byproducts like ethanol (B145695)? researchgate.net

Can integrated continuous production and separation technologies be developed to improve the downstream processing of sodium fumarate from fermentation broths?

Bioreactor InnovationPotential Advantage for Fumarate BioproductionAssociated Research Focus
Single-Use BioreactorsIncreased flexibility, reduced cleaning and sterilization needs, lower risk of cross-contamination. facellitate.comopenaccessjournals.comMaterial compatibility with fumarate-producing organisms, scalability.
Perfusion BioreactorsHigher cell densities and prolonged cultivation times, leading to increased volumetric productivity. facellitate.comMedia formulation, prevention of cell washout, process control.
Microfluidic BioreactorsPrecise control over the cellular microenvironment, high-throughput screening of strains and conditions. facellitate.comScaling from microfluidic to industrial production, integration of analytical tools.
3D-Printed BioreactorsCustomized designs tailored to the specific needs of fumarate-producing microorganisms. facellitate.comBiocompatible printing materials, optimization of internal geometries for improved mass transfer.

Exploration of Novel Fumarate-Based Functional Materials

The unique chemical structure of the fumarate dianion, with its carbon-carbon double bond and two carboxylate groups, makes it an excellent building block for novel functional materials. researchgate.net Research in this area is expanding beyond initial applications into more sophisticated and tailored materials.

Biodegradable Polymers and Hydrogels: Fumarate is a key component in the synthesis of biodegradable polyesters like poly(propylene fumarate) (PPF). nih.govmdpi.com Future work will likely focus on creating novel copolymers and cross-linked hydrogels with tunable mechanical properties and degradation rates for applications in tissue engineering and controlled drug delivery. unm.eduproquest.com

Metal-Organic Frameworks (MOFs): Fumarate can act as an organic linker in the formation of MOFs. researchgate.netresearchgate.netmdpi.com These materials have high porosity and surface area, making them promising candidates for gas storage, catalysis, and selective adsorption. Research is needed to synthesize new fumarate-based MOFs and explore their properties. researchgate.netresearchgate.net

Smart and Responsive Materials: Incorporating fumarate into polymer backbones could lead to the development of "smart" materials that respond to external stimuli such as pH or temperature. The double bond in the fumarate moiety offers a site for further chemical modification and functionalization.

Unanswered questions that will propel this field forward include:

How can the synthesis of fumarate-based polymers be controlled to achieve precise molecular weights and architectures, thereby fine-tuning their material properties? nih.gov

What new metal-fumarate combinations can yield MOFs with novel topologies and functionalities for specific non-clinical applications?

Can fumarate-based materials be designed to be biocompatible and biodegradable for advanced applications in regenerative medicine and agricultural technologies? unm.edutandfonline.com

Advanced Computational Approaches for Predictive Fumarate Biology and Chemistry

Computational modeling and simulation are becoming indispensable tools for accelerating research and providing insights that are difficult to obtain through experimental methods alone. For sodium fumarate, these approaches can be applied to both its biological roles and its chemical applications.

In Silico Metabolic Engineering: Genome-scale metabolic models can be used to simulate the effects of genetic modifications on microbial metabolism. nih.gov This allows for the rational design of strains with enhanced fumarate production pathways and the identification of non-obvious gene targets for manipulation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the interactions between fumarate and proteins, such as enzymes. nih.gov This can be used to study enzyme kinetics, mechanisms of inhibition, and the structural consequences of protein succination by fumarate. nih.gov

Quantum Chemistry Calculations: High-level ab initio calculations can be employed to investigate the reaction mechanisms involving fumarate, such as its addition to hydrocarbons in anaerobic biodegradation pathways, providing fundamental insights into its reactivity. rsc.org

Key questions to be addressed by computational approaches include:

Can dynamic metabolic models accurately predict the optimal fermentation conditions for maximizing sodium fumarate yield in real-world bioreactors?

What are the precise conformational changes induced in key regulatory proteins upon binding or covalent modification by fumarate?

How can computational screening be used to predict the properties of novel fumarate-based polymers and materials before their synthesis?

Computational ApproachApplication to Fumarate ResearchExample Research Question
Flux Balance Analysis (FBA)Predicting metabolic fluxes and identifying gene knockout targets for enhanced fumarate bioproduction. nih.govWhich combination of gene deletions in S. cerevisiae maximizes the theoretical yield of fumarate? nih.gov
Molecular DockingSimulating the binding of fumarate to the active sites of enzymes to predict inhibitory potential. nih.govWhat is the binding affinity of fumarate for various 2-oxoglutarate-dependent dioxygenases?
Molecular Dynamics (MD) SimulationsInvestigating the structural stability and dynamics of fumarate-protein complexes over time. nih.govHow does the H235N mutation in fumarase affect the stability of its interaction with substrates? nih.gov
Quantum Mechanics (QM)Elucidating the electronic structure and reactivity of fumarate in chemical reactions. rsc.orgWhat is the energy barrier for the addition of a hydrocarbon radical to the double bond of fumarate? rsc.org

Interdisciplinary Research Synergies and Translational Opportunities in Non-Clinical Domains

The future of sodium fumarate research lies in fostering collaborations across diverse scientific disciplines to translate fundamental discoveries into practical applications. Synergies between chemistry, biology, materials science, and engineering will be crucial for innovation.

Bio-based Chemicals and Polymers: Sodium fumarate produced via fermentation can serve as a platform chemical for the synthesis of a wide range of value-added products, including biodegradable plastics and resins, reducing reliance on petrochemical feedstocks. researchgate.netnih.gov

Agriculture and Food Science: Fumaric acid and its salts are used as acidulants in food and animal feed. researchgate.net Interdisciplinary research could explore novel applications, such as their potential role in modulating rumen microbiology or as a component in biodegradable agricultural films.

Environmental Biotechnology: The role of fumarate in anaerobic hydrocarbon degradation suggests potential applications in bioremediation. rsc.org Research could focus on enriching and applying microbial consortia that utilize the fumarate addition pathway to clean up contaminated sites.

Translational opportunities and the questions that guide them include:

Can cost-effective, large-scale bioproduction and purification processes for sodium fumarate be developed to make it a competitive feedstock for the chemical industry?

What are the long-term impacts and benefits of using sodium fumarate as a feed additive on animal health and productivity?

Can fumarate-based functional materials be successfully commercialized for applications in areas such as food packaging or water purification?

By addressing these future research trajectories and unanswered questions, the scientific community can continue to build upon our knowledge of fumaric acid's sodium salt, paving the way for new discoveries and innovative applications in a variety of non-clinical fields.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing sodium fumarate, and how can reaction conditions be optimized for purity?

  • Sodium fumarate is typically synthesized via neutralization of fumaric acid with sodium hydroxide. A miniscale procedure involves dissolving maleic acid in water, adding concentrated HCl for isomerization to fumaric acid, and subsequent neutralization with NaOH . For purity optimization, researchers should monitor pH during neutralization, use stoichiometric calculations to ensure complete reaction, and employ recrystallization with solvents like ethanol. Kinetic studies of isomerization (e.g., acid-catalyzed vs. base-promoted pathways) can further refine yield .

Q. Which analytical techniques are most effective for characterizing sodium fumarate’s structural and chemical properties?

  • Key methods include:

  • X-ray crystallography (using programs like SHELXL for structure refinement) to confirm crystal lattice parameters .
  • Titrimetry (acid-base or complexometric titration) to quantify sodium content and assess stoichiometry.
  • FTIR spectroscopy to identify functional groups (e.g., carboxylate peaks at ~1570 cm⁻¹ and ~1400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and hydration states .

Q. How is sodium fumarate applied in pharmacological research, and what experimental models are used to study its efficacy?

  • Sodium fumarate is a component of drugs like Mafusol®, used in detoxification therapies. Researchers study its chelation properties (e.g., binding heavy metals) using in vitro models like HepG2 cells for hepatoprotective effects or murine models for anti-inflammatory responses. Dose-response curves and pharmacokinetic studies (e.g., HPLC for bioavailability) are critical .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize sodium fumarate’s role in effervescent tablet formulations?

  • A Box-Behnken design (BBD) with factors like sodium bicarbonate, fumaric acid, and tartaric acid ratios can model drug release kinetics. For example, in a study optimizing effervescent tablets, disintegration time and drug release were maximized at specific ratios (e.g., 1:1.2 fumaric acid:sodium bicarbonate). Polynomial equations derived from Design Expert® software guide parameter optimization . Researchers should validate predictions with in vitro dissolution tests (e.g., USP Apparatus II) .

Q. How can contradictory data on sodium fumarate’s hygroscopicity and stability be resolved across studies?

  • Discrepancies often arise from varying storage conditions (humidity, temperature) or polymorphic forms. Methodological solutions include:

  • Controlled stability studies (ICH guidelines: 25°C/60% RH vs. 40°C/75% RH) with dynamic vapor sorption (DVS) analysis.
  • Powder X-ray diffraction (PXRD) to detect polymorph transitions.
  • Multivariate analysis (e.g., PCA) to isolate critical factors affecting stability .

Q. What advanced strategies are used to study sodium fumarate’s interactions with biological macromolecules?

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with proteins (e.g., albumin).
  • Molecular docking simulations (AutoDock Vina) predict binding sites on enzymes like fumarase.
  • Synchrotron radiation-based spectroscopy (XAS) probes metal-ion coordination in chelation therapies .

Q. How do researchers design comparative studies between sodium fumarate and other carboxylate salts (e.g., sodium citrate) in buffering systems?

  • pH-stat titrations compare buffering capacities in physiological ranges (pH 4–7.4).
  • Metabolomic profiling (LC-MS) assesses cellular responses to different salts in culture media.
  • Crystallization inhibition assays evaluate sodium fumarate’s superiority in preventing calcium oxalate nephrolithiasis vs. citrate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.